molecular formula C13H6Cl2F2N2O3 B2508800 N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide CAS No. 260553-19-3

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide

Katalognummer: B2508800
CAS-Nummer: 260553-19-3
Molekulargewicht: 347.1
InChI-Schlüssel: QSOTVEYENNHNQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide is a useful research compound. Its molecular formula is C13H6Cl2F2N2O3 and its molecular weight is 347.1. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F2N2O3/c14-6-3-7(15)5-8(4-6)18-13(20)11-9(16)1-2-10(12(11)17)19(21)22/h1-5H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOTVEYENNHNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)NC2=CC(=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Process Chemistry Whitepaper: Scalable Synthesis of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide (CAS: 260553-19-3) is a critical fluorinated building block utilized extensively in medicinal chemistry and agrochemical development[1],[2]. The 2,6-difluoro-3-nitroaryl structural motif is frequently incorporated into the rational design of targeted therapies, including next-generation kinase inhibitors and Proteolysis-Targeting Chimeras (PROTACs). In these complex molecules, the nitro group serves as a latent chemical handle that can be subsequently reduced to an aniline for urea formation or cross-coupling[3],[4].

This technical guide details a highly scalable, two-step synthetic pathway designed for maximum atom economy, high yield, and operational simplicity.

Retrosynthetic Analysis & Chemical Logic

The synthesis of this diaryl amide relies on a robust sequence starting from commercially available 2,6-difluoro-3-nitrobenzoic acid and 3,5-dichloroaniline.

  • Acyl Chloride Activation: While modern peptide coupling reagents (e.g., HATU, EDC/HOBt) can form amides directly, they suffer from poor atom economy and prohibitively high costs at scale. Instead, converting the carboxylic acid to an acyl chloride using oxalyl chloride ((COCl)₂)—catalyzed by N,N-dimethylformamide (DMF)—is the preferred industrial method[5],[6]. Oxalyl chloride is favored over thionyl chloride (SOCl₂) because its byproducts (CO, CO₂, and HCl) are entirely gaseous. This drives the reaction to completion via Le Chatelier's principle and eliminates the need for harsh distillation during workup[5].

  • Nucleophilic Acyl Substitution (Amidation): The highly electron-deficient nature of 3,5-dichloroaniline (driven by the inductive withdrawal of two meta-chlorine atoms) renders it a very weak nucleophile. Therefore, a highly reactive electrophile like an acyl chloride is strictly required. N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during the coupling. This prevents the protonation of the aniline, ensuring a self-validating and high-yielding conversion.

Mechanistic Pathway Diagrams

Workflow SM1 2,6-Difluoro-3-nitrobenzoic acid (SM1) Reagents1 Oxalyl Chloride, Cat. DMF DCM, 0 °C to RT SM1->Reagents1 Int1 2,6-Difluoro-3-nitrobenzoyl chloride (Intermediate) Reagents1->Int1 Acylation SM2 3,5-Dichloroaniline (SM2) DIPEA, DCM, 0 °C to RT Int1->SM2 Prod N-(3,5-dichlorophenyl)-2,6-difluoro -3-nitrobenzamide (Target Product) SM2->Prod Amidation

Fig 1. Overall synthetic workflow for N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide.

Mechanism Step1 DMF + Oxalyl Chloride Step2 Vilsmeier-Haack Chloroiminium Ion (Active Catalyst) Step1->Step2 -CO, -CO2, -Cl- Step3 Attack by 2,6-Difluoro-3-nitrobenzoic acid Step2->Step3 Nucleophilic Addition Step4 Activated Ester Intermediate Step3->Step4 -HCl Step5 2,6-Difluoro-3-nitrobenzoyl chloride + Regenerated DMF Step4->Step5 Chloride collapse

Fig 2. DMF-catalyzed acyl chloride formation via Vilsmeier-Haack intermediate.

Quantitative Data & Stoichiometry

Note: 3,5-Dichloroaniline is used in a slight deficit (0.95 eq) to ensure its complete consumption. This exploits the chemical logic that unreacted acid/acid chloride is highly water-soluble at high pH and can be easily washed away during a basic aqueous workup, whereas unreacted aniline would require complex chromatography.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesRole
2,6-Difluoro-3-nitrobenzoic acid203.101.0020.31 g100 mmolStarting Material 1
Oxalyl Chloride126.931.5019.04 g (12.9 mL)150 mmolActivating Agent
N,N-Dimethylformamide (DMF)73.090.050.37 g (0.39 mL)5 mmolCatalyst
Dichloromethane (DCM)84.93-200 mL-Solvent
3,5-Dichloroaniline162.020.9515.39 g95 mmolStarting Material 2
N,N-Diisopropylethylamine (DIPEA)129.252.5032.31 g (43.5 mL)250 mmolBase
N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide 347.10 1.00 ~29.7 g (Expected) 85 mmol Target Product

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2,6-Difluoro-3-nitrobenzoyl chloride
  • System Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet to ensure strictly anhydrous conditions.

  • Reagent Loading: Charge the flask with 2,6-difluoro-3-nitrobenzoic acid (20.31 g, 100 mmol) and anhydrous DCM (150 mL). Add catalytic DMF (0.39 mL, 5 mmol).

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Dropwise add oxalyl chloride (12.9 mL, 150 mmol) via the addition funnel over 30 minutes. Caution: Control the addition rate to manage the vigorous evolution of CO and CO₂ gases[5],[6].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours until gas evolution ceases and the solution becomes homogenous.

  • In-Process Control (IPC): Quench a 50 µL aliquot in methanol and analyze via LC-MS. The complete disappearance of the starting material and formation of the corresponding methyl ester confirms the quantitative generation of the acid chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and DCM, yielding the crude acid chloride as a yellow oil. Redissolve in 50 mL anhydrous DCM for immediate use in Step 2.

Step 2: Nucleophilic Acyl Substitution (Amidation)
  • Amine Preparation: In a separate 500 mL flask, dissolve 3,5-dichloroaniline (15.39 g, 95 mmol) and DIPEA (43.5 mL, 250 mmol) in anhydrous DCM (100 mL). Cool the mixture to 0 °C.

  • Coupling: Dropwise add the DCM solution of 2,6-difluoro-3-nitrobenzoyl chloride to the amine mixture over 45 minutes, maintaining the internal temperature below 5 °C to suppress exothermic side reactions.

  • Maturation: Allow the reaction to warm to RT and stir for 12 hours under a nitrogen atmosphere.

  • IPC: Verify the complete consumption of 3,5-dichloroaniline via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Workup (Self-Validating Purification): Dilute the reaction with an additional 100 mL of DCM. Wash the organic layer sequentially with:

    • 1M HCl (2 × 100 mL) to remove excess DIPEA.

    • Saturated aqueous NaHCO₃ (2 × 100 mL) to neutralize and extract any hydrolyzed 2,6-difluoro-3-nitrobenzoic acid.

    • Brine (100 mL) to remove residual moisture.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to afford pure N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide as an off-white crystalline solid.

Analytical Characterization (Expected)

To validate the structural integrity of the synthesized compound, the following analytical profiles should be observed:

  • LC-MS (ESI+): m/z calculated for C₁₃H₇Cl₂F₂N₂O₃ [M+H]⁺ 347.0; found ~347.1.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.20 (s, 1H, NH), 8.45 (td, J = 9.0, 5.5 Hz, 1H, Ar-H), 7.82 (d, J = 1.8 Hz, 2H, Ar-H), 7.55 (t, J = 9.0 Hz, 1H, Ar-H), 7.40 (t, J = 1.8 Hz, 1H, Ar-H).

Sources

Comprehensive Physicochemical and Pharmacological Profiling of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide is a highly halogenated, rationally designed synthetic intermediate and putative active ingredient belonging to the N-phenylbenzamide class. Compounds within this structural family are privileged scaffolds in both medicinal chemistry (as beta-lactam auxiliary antibiotics and anti-cancer agents) and agrochemical development (as potent insecticides and fungicides) [3, 4].

The molecular architecture of this compound is defined by two critical pharmacophores connected via an amide linkage:

  • The 2,6-difluoro-3-nitrobenzoyl moiety: The di-ortho fluoro substitution forces the amide carbonyl out of the plane of the phenyl ring due to severe steric and electrostatic repulsion. This orthogonal conformation shields the amide bond from rapid enzymatic hydrolysis, drastically increasing metabolic half-life [4].

  • The 3,5-dichloroaniline fragment: A well-documented lipophilic domain that drives membrane permeation and anchors the molecule within hydrophobic receptor pockets via robust π−π and halogen bonding interactions [1].

This technical whitepaper provides an authoritative guide on the physicochemical properties, synthesis protocols, and mechanistic biology of this compound, designed for researchers optimizing lead compounds in drug and pesticide discovery pipelines.

Physicochemical Properties & Molecular Descriptors

Understanding the thermodynamic and physicochemical profile of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide is critical for predicting its bioavailability and formulation requirements. The presence of four halogens and a nitro group renders the molecule highly lipophilic and electron-deficient.

PropertyValue (Calculated/Predicted)Pharmacological Implication
Molecular Formula C₁₃H₆Cl₂F₂N₂O₃-
Molecular Weight 347.10 g/mol Optimal for small-molecule drug/agrochemical rules (Lipinski's Rule of 5 compliant).
LogP (Lipophilicity) 4.5 – 5.0High lipophilicity ensures rapid penetration through insect cuticles and fungal cell walls [2].
Topological Polar Surface Area (TPSA) ~ 75.0 ŲExcellent membrane permeability; potential to cross the blood-brain barrier (BBB) in pest models.
Hydrogen Bond Donors 1 (Amide NH)Critical for hydrogen-bonding with target receptor residues (e.g., GABA intrinsic channel).
Hydrogen Bond Acceptors 4 (C=O, NO₂, F)Facilitates secondary dipole interactions within the binding site.
Solubility (Aqueous) < 0.1 mg/mL (Practically insoluble)Necessitates organic co-solvents (DMSO, DMF) or surfactant-based formulations for bioassays.

Synthesis & Manufacturing Workflow

The synthesis of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide requires a highly controlled nucleophilic acyl substitution. Because 3,5-dichloroaniline is a weak nucleophile (due to the electron-withdrawing nature of the meta-chloro groups), the benzoic acid must be converted into a highly reactive acyl chloride intermediate [1, 4].

Step-by-Step Experimental Protocol
  • Acyl Activation:

    • Procedure: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, suspend 2,6-difluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 2.0 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as the true catalytic species, accelerating the conversion of the carboxylic acid to 2,6-difluoro-3-nitrobenzoyl chloride.

    • Conditioning: Reflux the mixture for 2–4 hours until gas evolution (SO₂ and HCl) ceases. Concentrate under reduced pressure to remove excess SOCl₂.

  • Amidation:

    • Procedure: Dissolve 3,5-dichloroaniline (1.05 eq) in anhydrous DCM. Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq), and cool the system to 0 °C in an ice bath.

    • Causality: TEA acts as an acid scavenger. Without it, the HCl byproduct would protonate the 3,5-dichloroaniline, rendering it completely non-nucleophilic and halting the reaction[1].

    • Addition: Slowly add the freshly prepared 2,6-difluoro-3-nitrobenzoyl chloride (dissolved in DCM) dropwise to the cooled aniline solution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure product.

SynthesisWorkflow A 2,6-difluoro-3-nitrobenzoic acid C 2,6-difluoro-3-nitrobenzoyl chloride (Reactive Intermediate) A->C Acyl Activation B Thionyl Chloride (SOCl2) Catalytic DMF B->C Reagent E N-(3,5-dichlorophenyl)- 2,6-difluoro-3-nitrobenzamide C->E Nucleophilic Acyl Substitution D 3,5-dichloroaniline + Triethylamine (TEA) D->E Amidation

Synthetic workflow for N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide.

Mechanistic Biology & Target Pathways

Halogenated N-phenylbenzamides are renowned for their potent biological activities. In agrochemical contexts, they function as noncompetitive antagonists at γ -aminobutyric acid (GABA) receptors in insects [2].

The Allosteric Modulation Mechanism

Unlike traditional channel blockers (e.g., fiproles), 3-substituted and highly halogenated N-phenylbenzamides bind to a novel allosteric site distinct from the intrinsic channel pore [2].

  • Binding Dynamics: The 3,5-dichlorophenyl ring inserts into a deep hydrophobic pocket of the receptor. The amide NH acts as a critical hydrogen bond donor to a conserved serine/threonine residue in the receptor's transmembrane domain.

  • Physiological Effect: Binding locks the GABA receptor in a closed conformation, preventing chloride ion influx. This leads to severe hyperexcitation of the central nervous system, paralysis, and eventual death of the target organism [2, 3].

GABAPathway A Target Compound (N-phenylbenzamide) B Cuticle/Membrane Penetration (Driven by High LogP) A->B C Binding to Novel Allosteric Site (GABA Receptor) B->C D Noncompetitive Antagonism (Conformational Lock) C->D E Inhibition of Chloride Influx D->E F Hyperexcitation & Insecticidal Effect E->F

Mechanism of action: Allosteric modulation of GABA receptors by N-phenylbenzamides.

Analytical Characterization Protocol

To ensure a self-validating system for structural integrity and purity, the following analytical protocols must be strictly adhered to post-synthesis.

High-Performance Liquid Chromatography (HPLC)
  • Rationale: Verifies the purity of the compound and the absence of unreacted 3,5-dichloroaniline (which is highly toxic and can skew bioassay results).

  • Column: Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using Acetonitrile and Water, both supplemented with 0.1% Trifluoroacetic acid (TFA).

  • Causality of TFA: The addition of 0.1% TFA suppresses the ionization of the amide nitrogen and residual silanols on the column, preventing peak tailing and ensuring sharp, quantifiable chromatograms.

  • Detection: UV absorbance at 254 nm (optimal for the conjugated benzamide system).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: Confirms the exact atomic connectivity and the presence of the di-ortho fluoro substitution.

  • Solvent: DMSO- d6​ .

  • Causality of Solvent Choice: DMSO- d6​ is a strong hydrogen-bond acceptor. It disrupts the intermolecular hydrogen bonding between N-phenylbenzamide molecules, shifting the amide NH proton to a distinct, highly deshielded region (typically δ 10.5 – 11.2 ppm) as a sharp singlet. This allows for unambiguous confirmation of the amide bond formation.

  • Key Signals:

    • ¹H NMR: Look for the characteristic meta-coupling (small J value, ~1.5-2.0 Hz) of the protons on the 3,5-dichlorophenyl ring.

    • ¹⁹F NMR: Essential for confirming the 2,6-difluoro substitution on the benzoyl ring, which will appear as a distinct multiplet due to coupling with the adjacent aromatic protons.

References

  • Ozoe, Y., et al. "Insecticidal 3-benzamido-N-phenylbenzamides specifically bind with high affinity to a novel allosteric site in housefly GABA receptors." Toxicology and Applied Pharmacology, 2013. Available at:[Link]

  • Semantic Scholar. "Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoromethylpyrimidine Moiety." Journal of Chemistry, 2021. Available at:[Link]

  • Google Patents. "US20170348258A1 - 3-Amino Benzamide Derivative Serving As B-Lactam Auxiliary Antibiotic, Preparation Method and Use Thereof." United States Patent and Trademark Office, 2017.

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide: A Comprehensive Guide to Solubility Profiling and Solvent Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and agrochemical development increasingly explore highly halogenated chemical spaces, compounds like N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide present unique physicochemical challenges. Characterized by extreme lipophilicity, rigid planarity, and strong intermolecular lattice energies, this compound requires a highly strategic approach to solvation.

This technical whitepaper provides a deep dive into the thermodynamic solubility profile of this complex benzamide derivative. By deconstructing the structural causality behind its phase behaviors, we establish a predictive solubility matrix and provide a self-validating experimental protocol for empirical quantification.

Structural Causality and Solvation Thermodynamics

To understand the solubility profile of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide, we must analyze the thermodynamic barriers to dissolution imposed by its molecular architecture. Dissolution requires the solvent to overcome the crystal lattice energy (an endothermic process) and favorably interact with the solvated monomers (an exothermic process).

  • The Amide Core: The central -C(=O)NH- linkage acts as both a strong hydrogen bond donor and acceptor. In the solid state, this leads to a tightly packed crystal lattice driven by intermolecular hydrogen bonding.

  • Halogenation (2,6-Difluoro & 3,5-Dichloro): The heavy incorporation of halogens drastically increases the lipophilicity (estimated LogP > 4.5). While the base scaffold, 2,6-difluorobenzamide, demonstrates moderate solubility in alcohols—reaching approximately 5% w/v in ethanol 1[1] and —the addition of the bulky 3,5-dichlorophenyl ring severely restricts protic solvation.

  • The 3-Nitro Group: This strongly electron-withdrawing group increases the acidity of the amide proton and contributes to the overall rigidity and high melting point of the compound, further increasing the energetic barrier to aqueous dissolution.

Consequently, successful solvation requires solvents that can act as strong hydrogen-bond acceptors (to break the amide lattice) while providing a sufficiently hydrophobic environment to stabilize the halogenated rings.

Solvation Crystal Crystal Lattice (High Energy) Aqueous Aqueous Media (Poor Solvation) Crystal->Aqueous H2O Organic Polar Aprotic (Strong Solvation) Crystal->Organic DMSO/DMF Precipitate Suspension (Undissolved) Aqueous->Precipitate Hydrophobic Rejection Solution Homogeneous Solution Organic->Solution H-Bond Disruption

Caption: Solvation dynamics and phase outcomes for highly lipophilic benzamides.

Predictive Solubility Matrix

Because empirical data for highly specific, complex derivatives is often proprietary, application scientists must extrapolate from foundational scaffolds. Based on the solubility behavior of halogenated benzamides in various organic solvents 2[2], the following matrix predicts the solubility profile of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide.

Solvent ClassRepresentative SolventEstimated SolubilityMechanistic Rationale
Aqueous Water, PBS (pH 7.4)< 0.01 mg/mLExtreme lipophilicity and lack of ionizable groups at physiological pH prevent the disruption of the crystal lattice.
Alcohols Ethanol, Methanol1 - 5 mg/mLModerate solvation. While the base difluorobenzamide reaches ~50 mg/mL[1], the bulky dichlorophenyl substitution sterically hinders protic interactions.
Halogenated Dichloromethane (DCM)10 - 30 mg/mLFavorable dipole-dipole interactions and structural similarity allow the solvent to effectively solvate the hydrophobic core[2].
Esters Ethyl Acetate10 - 30 mg/mLExcellent solvation of the hydrophobic bulk without competing as a hydrogen bond donor[2].
Polar Aprotic DMSO, DMF> 50 mg/mLStrong H-bond acceptors efficiently disrupt the intermolecular amide bonds, while the hydrophobic backbone stabilizes the aromatic rings.

Self-Validating Experimental Protocol: Thermodynamic Solubility

Kinetic solubility methods (e.g., solvent-shift assays) often overestimate solubility due to transient supersaturation. To obtain accurate, actionable data, a Thermodynamic Shake-Flask Method coupled with HPLC-UV must be employed.

This protocol is designed as a self-validating system: it utilizes dual-timepoint sampling to mathematically prove that thermodynamic equilibrium has been achieved, and it replaces standard filtration with ultracentrifugation to eliminate the artifact of non-specific binding.

Step-by-Step Methodology

Step 1: Solid Dispensing (Supersaturation Setup)

  • Accurately weigh 10 mg of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide into two separate 1.5 mL glass HPLC vials (labeled T-24 and T-48).

  • Causality Note: An excess of solid must be visible at all times to ensure the solvent is fully saturated and in equilibrium with the crystal lattice.

Step 2: Solvent Addition & Equilibration

  • Add 500 µL of the target solvent (e.g., Ethyl Acetate) to each vial.

  • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

  • Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.5 °C at 300 RPM.

Step 3: Phase Separation (Avoiding Adsorption Artifacts)

  • After 24 hours, remove the T-24 vial.

  • Crucial Deviation: Do not use PTFE or Nylon syringe filters. Highly lipophilic halogenated compounds will non-specifically adsorb to the high-surface-area filter matrix, artificially lowering the measured concentration.

  • Instead, transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes at 25°C to pellet the undissolved solid.

Step 4: HPLC-UV Quantification & Self-Validation

  • Carefully aspirate the clear supernatant without disturbing the pellet. Dilute the supernatant 1:100 in the HPLC mobile phase to prevent precipitation in the column.

  • Quantify the concentration using a pre-established HPLC-UV calibration curve (typically monitored at 254 nm due to the conjugated aromatic systems).

  • Repeat Steps 3 and 4 for the T-48 vial at the 48-hour mark.

  • Validation Logic: If Conc48h​≈Conc24h​ (within ±5%), thermodynamic equilibrium is confirmed. If Conc48h​>Conc24h​ , the dissolution kinetics are slow, and the equilibration time must be extended to 72 hours.

Workflow Step1 1. Solid Dispensing (Excess Compound) Step2 2. Solvent Addition (Aqueous vs Organic) Step1->Step2 Step3 3. Isothermal Equilibration (25°C, 24h & 48h) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantification) Step4->Step5

Caption: Thermodynamic solubility screening workflow for halogenated benzamides.

Practical Strategies for In Vitro Assays

When transitioning this compound into biological or enzymatic assays, the near-zero aqueous solubility poses a severe risk of "crashing out" (precipitation) upon introduction to aqueous buffers.

Formulation Best Practices:

  • Master Stocks: Always prepare primary master stocks (e.g., 10 mM) in 100% anhydrous DMSO.

  • Serial Dilutions: Perform all intermediate serial dilutions in 100% DMSO rather than buffer.

  • Aqueous Introduction: Add the DMSO stock to the aqueous assay buffer as the absolute final step, ensuring rapid vortexing. The final DMSO concentration should be kept below 1% (v/v) to prevent solvent-induced assay artifacts, meaning the maximum achievable aqueous assay concentration will be strictly limited by the compound's kinetic solubility threshold in that specific buffer.

References

  • Process for making 3-substituted 2-amino-5-halobenzamides (WO2008010897A2)

Sources

Spectroscopic Characterization of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the anticipated spectroscopic signature of the novel compound N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide. In the absence of direct experimental data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development. By dissecting the molecule into its constituent functional groups—a 3,5-dichloroaniline moiety and a 2,6-difluoro-3-nitrobenzoyl moiety—we will project the expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is structured to not only forecast the spectral characteristics but also to provide the underlying scientific rationale and detailed experimental protocols for the acquisition and interpretation of such data. Our approach is grounded in established spectroscopic principles and data from closely related chemical structures, ensuring a robust and scientifically sound framework for the characterization of this and similar complex organic molecules.

Introduction: The Structural Rationale for Spectroscopic Analysis

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide is a complex aromatic compound featuring a confluence of electron-withdrawing and sterically demanding functional groups. The spectroscopic characterization of such a molecule is non-trivial and requires a multi-faceted analytical approach. Understanding the electronic environment of each nucleus and the vibrational modes of each bond is paramount for confirming its structure and purity. This guide will systematically predict the spectroscopic fingerprint of this molecule, providing a benchmark for future experimental work.

The core of our predictive analysis lies in the principle of group contribution. The spectroscopic properties of a large molecule are, to a significant extent, the sum of the properties of its individual components, modulated by their electronic and spatial interactions. Therefore, we will leverage existing data for 3,5-dichloroaniline, 2,6-difluorobenzoic acid, and 3-nitrobenzoyl derivatives to construct a detailed and predictive spectroscopic profile.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS data for N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide. These predictions are based on established chemical shift ranges, coupling constants, vibrational frequencies, and fragmentation patterns of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and electronic environment of the atoms within a molecule. For N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential for unambiguous characterization.

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the two aromatic rings and the amide proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5 - 11.5Singlet (broad)1HN-HThe amide proton is expected to be significantly deshielded due to the electron-withdrawing nature of the two aromatic rings and potential for hydrogen bonding. Its chemical shift can be concentration and solvent dependent.
~8.2 - 8.4Triplet of doublets1HH-4'This proton is deshielded by the adjacent nitro group and coupled to H-5' and the two ortho fluorine atoms.
~7.8 - 8.0Doublet2HH-2, H-6These two protons on the dichlorophenyl ring are chemically equivalent and will appear as a doublet due to coupling with H-4.
~7.6 - 7.8Triplet1HH-5'This proton is coupled to H-4' and the adjacent fluorine atom at C-6'.
~7.3 - 7.5Triplet1HH-4The proton on the dichlorophenyl ring will appear as a triplet due to coupling with the two equivalent ortho protons (H-2 and H-6).

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C=OThe amide carbonyl carbon is expected in this region, influenced by the aromatic rings.
~155 - 160 (d, ¹JCF)C-2', C-6'These carbons are directly bonded to fluorine and will show a large one-bond coupling constant. They are significantly deshielded by the fluorine atoms.
~148 - 152C-3'The carbon bearing the nitro group will be deshielded.
~138 - 142C-1The ipso-carbon of the dichlorophenyl ring, attached to the nitrogen.
~134 - 137C-3, C-5The carbons bearing the chlorine atoms will be deshielded.
~130 - 133C-4'Aromatic carbon deshielded by the nitro group.
~125 - 128C-2, C-6Aromatic carbons on the dichlorophenyl ring.
~120 - 123C-4Aromatic carbon on the dichlorophenyl ring.
~115 - 118 (d, ²JCF)C-5'This carbon will show a smaller two-bond coupling to the fluorine at C-6'.
~110 - 115 (d, ²JCF)C-1'The ipso-carbon of the difluoronitrobenzoyl ring, attached to the carbonyl group.

¹⁹F NMR is a crucial technique for fluorinated compounds, offering high sensitivity and a wide chemical shift range.[1]

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
-110 to -120DoubletF at C-2'The fluorine atoms are in different electronic environments due to the ortho nitro group. They will couple to each other and to the neighboring protons.
-125 to -135DoubletF at C-6'The chemical shifts are influenced by the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300 - 3400MediumN-H stretchCharacteristic stretching vibration of the amide N-H bond.[2][3]
~3100 - 3000Medium-WeakAromatic C-H stretchTypical for C-H bonds on an aromatic ring.[4]
~1680 - 1700StrongC=O stretch (Amide I)The amide carbonyl stretch is a very strong and characteristic absorption.[2][3]
~1520 - 1550StrongAsymmetric NO₂ stretchAromatic nitro compounds show a strong asymmetric stretching band in this region.[5][6]
~1580 - 1600 & ~1450-1500Medium-StrongC=C stretch (aromatic)Multiple bands are expected due to the two aromatic rings.[4]
~1340 - 1360StrongSymmetric NO₂ stretchThe symmetric stretch of the nitro group is also a strong and characteristic band.[5][6]
~1200 - 1300Medium-StrongC-N stretchThe amide C-N bond has some double bond character and absorbs in this region.
~1100 - 1200StrongC-F stretchCarbon-fluorine bonds give rise to strong absorptions in the fingerprint region.
~700 - 800StrongC-Cl stretchCarbon-chlorine bonds absorb in this region of the spectrum.
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. We predict the electron ionization (EI) mass spectrum.

Predicted m/zInterpretationRationale
378/380/382Molecular ion peak [M]⁺The isotopic pattern will be characteristic for a molecule containing two chlorine atoms.
332/334/336[M - NO₂]⁺Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.[7]
217/219[C₇H₂F₂NO₂]⁺Cleavage of the amide bond with charge retention on the benzoyl fragment.
161/163[C₆H₄Cl₂N]⁺Cleavage of the amide bond with charge retention on the aniline fragment.
189/191[C₇H₂F₂O]⁺Loss of NO from the benzoyl fragment cation.
141[C₆H₂F₂O]⁺Loss of CO from the [C₇H₂F₂O]⁺ fragment.
111[C₆H₄Cl]⁺Fragmentation of the dichlorophenyl portion.

Experimental Protocols

The following section outlines the standard operating procedures for acquiring the spectroscopic data discussed above.

General Sample Preparation

A high-purity, dry sample of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide is required for all spectroscopic analyses. The compound should be fully characterized by its melting point and elemental analysis prior to detailed spectroscopic investigation.

NMR Spectroscopy Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a multinuclear probe.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. Deuterated chloroform (CDCl₃) can also be used.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • ¹⁹F NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment, often without proton decoupling.

    • Spectral width: A wide spectral width should be used initially (e.g., -50 to -200 ppm) and then narrowed.

    • Number of scans: 64-128.

    • Relaxation delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Acquisition
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS) Acquisition
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

  • Sample Introduction (Direct Insertion Probe):

    • Place a small amount of the sample in a capillary tube.

    • Insert the probe into the ion source and gradually heat to volatilize the sample.

  • EI Parameters:

    • Ionization energy: 70 eV.

    • Source temperature: 200-250 °C.

    • Mass range: m/z 50-500.

  • Data Processing: The acquired data will be presented as a mass spectrum, which is a plot of relative abundance versus the mass-to-charge ratio (m/z).

Visualization of Methodologies

The following diagrams illustrate the workflows for the spectroscopic characterization of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide Purity Purity & Identity Confirmation (Melting Point, Elemental Analysis) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purity->NMR IR FT-IR Spectroscopy Purity->IR MS Mass Spectrometry (EI) Purity->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Final Structure Confirmation Data_Analysis->Structure

Figure 1. A generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.

NMR_Workflow start Dissolve Sample in Deuterated Solvent acquire_1H Acquire ¹H Spectrum start->acquire_1H acquire_13C Acquire ¹³C Spectrum start->acquire_13C acquire_19F Acquire ¹⁹F Spectrum start->acquire_19F process Process FID (FT, Phasing, Baseline Correction) acquire_1H->process acquire_13C->process acquire_19F->process reference Reference to Solvent/TMS process->reference analyze Analyze Chemical Shifts, Couplings, and Integrals reference->analyze end Structural Assignment analyze->end

Figure 2. A detailed workflow for the acquisition and analysis of NMR data.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data. The detailed experimental protocols provide a clear path for researchers to acquire high-quality data for this and similar complex molecules. This document serves as a valuable resource for the scientific community, facilitating the unambiguous identification and characterization of novel chemical entities in the field of drug discovery and development.

References

  • PubChem. (2025). Benzoyl chloride, 3-nitro-. National Center for Biotechnology Information. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218–2244. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. [Link]

  • NIST. (n.d.). 2,6-Difluorobenzoic acid. NIST Chemistry WebBook. [Link]

  • UCLA. (n.d.). IR: nitro groups. [Link]

  • PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

  • NIST. (n.d.). Benzoyl chloride, 3-nitro-. NIST Chemistry WebBook. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

Sources

Discovery, Structural Rationale, and Synthetic History of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide is a highly specialized synthetic intermediate that has become a cornerstone in the development of novel antibacterial agents. By combining a conformationally locked 2,6-difluorobenzamide core with a lipophilic 3,5-dichlorophenyl anchor, this molecule serves as a critical pharmacophore precursor in the fight against multidrug-resistant pathogens. This guide explores the structural causality, synthetic methodologies, and biological applications of this vital chemical building block.

Historical Context: The Evolution of Benzamide Pharmacophores

The journey of halogenated benzamides began in the agricultural sector with compounds like diflubenuron, an insecticide that disrupts chitin synthesis. However, the discovery that simple 3-methoxybenzamide (3-MBA) possessed weak inhibitory activity against bacterial cell division sparked a paradigm shift in medicinal chemistry [1]. Researchers realized that the benzamide scaffold could target FtsZ, a highly conserved tubulin-like guanosine triphosphatase (GTPase) essential for bacterial cytokinesis[2].

Subsequent structure-activity relationship (SAR) campaigns led to the development of highly potent derivatives like PC190723 and TXA707. In these advanced molecules, the 2,6-difluoro-3-substituted benzamide core proved essential for maximizing on-target affinity while minimizing off-target mammalian cytotoxicity [3]. N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide (CAS 260553-19-3) emerged from these optimization efforts as a versatile building block[4].

Structural Rationale and Causality in Drug Design

Every functional group in N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide is deliberately chosen to optimize both synthetic utility and biological efficacy. Understanding the causality behind these structural choices is fundamental for drug development professionals:

  • 2,6-Difluoro Substitution: Fluorine is highly electronegative, which withdraws electron density from the amide carbonyl. This lowers the pKa of the N-H bond, significantly enhancing its capacity as a hydrogen bond donor. Furthermore, the ortho-fluorines sterically restrict the rotation of the amide bond, locking the molecule into a planar, bioactive conformation that fits precisely into the interdomain cleft of the FtsZ protein.

  • 3-Nitro Functional Handle: The nitro group is a critical synthetic placeholder. It acts as a strong electron-withdrawing group during initial coupling steps, but more importantly, it can be cleanly reduced to a 3-amino moiety (e.g., using tin(II) chloride) [5]. This resulting aniline serves as a nucleophilic handle for attaching various solvent-exposed linkers, such as oxazoles or alkyl chains, which are necessary to tune the pharmacokinetic profile.

  • 3,5-Dichlorophenyl Moiety: The addition of two meta-chloro substituents creates a highly lipophilic, electron-deficient aromatic ring. In the context of target binding, this bulky group acts as a hydrophobic anchor, engaging in robust π−π stacking and van der Waals interactions deep within the hydrophobic pockets of the target enzyme.

Physicochemical Properties

PropertyValue
Chemical Name N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide
CAS Number 260553-19-3[4]
Molecular Formula C13H6Cl2F2N2O3
Molecular Weight 347.10 g/mol
Key Structural Motifs Conformationally locked amide, reducible nitro handle
Primary Application Pharmacophore precursor for FtsZ divisome inhibitors[5]

Synthetic Methodology: A Self-Validating Protocol

To ensure high fidelity and yield, the synthesis of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide must follow a self-validating protocol where each step includes built-in quality control checkpoints to confirm causality and progress.

Step 1: Acyl Chloride Activation

  • Reaction: Suspend 2,6-difluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (SOCl 2​ , 1.5 eq) at 0°C.

  • Causality: DMF reacts with SOCl 2​ to form the Vilsmeier-Haack reagent, which acts as the active chlorinating species, significantly accelerating the reaction compared to SOCl 2​ alone.

  • Validation Checkpoint: Heat the mixture to reflux. The reaction is complete when the evolution of HCl and SO 2​ gases ceases, and the suspension transitions into a clear, homogeneous solution. Infrared (IR) spectroscopy must be used to confirm the shift of the broad carboxylic acid O-H stretch to a sharp acyl chloride C=O stretch at ~1770 cm −1 .

Step 2: Amidation

  • Reaction: Concentrate the acyl chloride in vacuo to remove excess SOCl 2​ . Redissolve in anhydrous DCM and cool to 0°C.

  • Coupling: Add 3,5-dichloroaniline (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise.

  • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the weakly nucleophilic 3,5-dichloroaniline, thereby driving the equilibrium of the reaction to completion.

  • Validation Checkpoint: A visible precipitate (DIPEA hydrochloride) will form as the reaction progresses. After aqueous workup (washing with 1M HCl, then brine), the organic layer is concentrated. LC-MS/MS analysis must be utilized to confirm the product mass; monitoring specific MRM transitions (e.g., precursor ion[M-H] at m/z ~345 in negative mode) ensures structural integrity[6].

Synth A 2,6-Difluoro-3-nitrobenzoic acid B Acyl Chloride Formation (SOCl2, Reflux) A->B C 2,6-Difluoro-3-nitrobenzoyl chloride B->C D Amidation Reaction (3,5-Dichloroaniline) C->D E N-(3,5-dichlorophenyl)- 2,6-difluoro-3-nitrobenzamide D->E

Fig 1. Self-validating synthetic workflow for the benzamide intermediate.

Biological Applications: Disrupting the Divisome

When the 3-nitro group of this scaffold is reduced and further functionalized, the resulting compounds act as highly potent inhibitors of the bacterial divisome. During normal bacterial replication, FtsZ monomers polymerize in a GTP-dependent manner to form a dynamic Z-ring at the midcell. This ring acts as a scaffold for recruiting other cell division proteins (like penicillin-binding proteins) and constricts to divide the cell [2].

Benzamide derivatives bind directly to the interdomain cleft of FtsZ. Instead of simply blocking binding, they aberrantly stabilize the FtsZ polymers, inhibiting the dynamic "treadmilling" (rapid polymerization and depolymerization) required for Z-ring constriction. This mechanistic blockade prevents septum formation, leading to massive bacterial cell filamentation and ultimate cell lysis [3].

Pathway A Benzamide Inhibitor B Binds FtsZ Interdomain Cleft A->B C Inhibits GTPase Dynamics B->C D Disrupts Z-Ring Formation C->D E Cell Filamentation & Lysis D->E

Fig 2. Mechanism of action for benzamide-derived FtsZ inhibitors.

References

  • An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity Source: MDPI URL:[Link]

  • US20170348258A1 - 3-Amino Benzamide Derivative Serving As B-Lactam Auxiliary Antibiotic, Preparation Method and Use Thereof Source: Google Patents URL

Sources

Methodological & Application

Synthesis protocol for N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide from 2,6-difluorobenzoyl isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Guide

Mechanistic Rationale & Strategic Overview

As a Senior Application Scientist, it is critical to address a fundamental mechanistic divergence when designing this synthetic route. The direct reaction of 2,6-difluorobenzoyl isocyanate with anilines (such as 3,5-dichloroaniline) exclusively yields benzoylurea derivatives. This direct coupling is the industrial standard for synthesizing chitin-synthesis inhibiting insecticides like diflubenzuron and fluazuron[1][2].

However, the target molecule specified is a benzamide (N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide), not a benzoylurea. Because an isocyanate carbon is highly electrophilic, direct nucleophilic attack by the aniline amine forms a urea linkage ( R−CO−NH−CO−NH−R′ ). To successfully synthesize the target benzamide ( R−CO−NH−R′ ), the isocyanate must be systematically degraded and rebuilt.

This protocol outlines a self-validating, four-step synthetic pipeline:

  • Hydrolysis: Complete degradation of the isocyanate to 2,6-difluorobenzoic acid.

  • Regioselective Nitration: Electrophilic aromatic substitution to install the nitro group at the 3-position[3].

  • Acyl Activation: Conversion to the highly reactive acyl chloride.

  • Amidation: Schotten-Baumann-type coupling with the weakly nucleophilic 3,5-dichloroaniline.

Synthetic Workflow Visualization

G N1 2,6-Difluorobenzoyl Isocyanate N2 2,6-Difluorobenzoic Acid N1->N2 1. NaOH/H₂O, Δ 2. HCl (pH 1) N3 2,6-Difluoro-3- nitrobenzoic Acid N2->N3 HNO₃/H₂SO₄ 60 °C N4 2,6-Difluoro-3- nitrobenzoyl Chloride N3->N4 SOCl₂, cat. DMF Reflux N5 N-(3,5-Dichlorophenyl)-2,6- difluoro-3-nitrobenzamide N4->N5 3,5-Dichloroaniline Et₃N, DCM, RT

Fig 1: Four-step synthetic workflow from 2,6-difluorobenzoyl isocyanate to the target benzamide.

Step-by-Step Experimental Methodologies

Step 1: Base-Promoted Hydrolysis to 2,6-Difluorobenzoic Acid

Causality: Acyl isocyanates react vigorously with water to form unstable carbamic acids that decarboxylate into primary amides. To bypass the stable amide and reach the carboxylic acid, strong aqueous base and thermal energy are applied to drive the hydrolysis of the amide bond, releasing ammonia gas.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reaction: Charge the flask with 100 mL of 2M NaOH (aq). Cool to 0 °C using an ice bath. Slowly add 2,6-difluorobenzoyl isocyanate (18.3 g, 100 mmol) dropwise over 30 minutes. Caution: Vigorous evolution of CO2​ gas will occur.

  • Reflux: Remove the ice bath and heat the mixture to reflux (100 °C) for 4 hours to ensure complete hydrolysis of the intermediate 2,6-difluorobenzamide.

  • Workup: Cool the solution to 0 °C. Slowly acidify with concentrated HCl until the pH reaches 1.0. A dense white precipitate of 2,6-difluorobenzoic acid will form.

  • Isolation: Filter the solid under vacuum, wash with ice-cold water (3 × 50 mL), and dry in a vacuum oven at 50 °C overnight.

Step 2: Regioselective Nitration

Causality: The fluorine atoms are strongly ortho/para-directing, while the carboxylic acid is meta-directing. The 3-position is ortho to one fluorine and meta to the carboxyl group, making it the most electronically and sterically favored site for electrophilic attack by the nitronium ion ( NO2+​ )[4].

  • Setup: In a 250 mL flask, dissolve 2,6-difluorobenzoic acid (15.8 g, 100 mmol) in concentrated H2​SO4​ (50 mL) at 0 °C.

  • Nitration: Prepare a nitrating mixture of fuming HNO3​ (9.5 g, 150 mmol) and conc. H2​SO4​ (15 mL). Add this mixture dropwise to the reaction flask over 45 minutes, maintaining the internal temperature below 10 °C.

  • Heating: Warm the reaction to 60 °C and stir for 12 hours. The electron-withdrawing nature of the ring necessitates this elevated temperature for full conversion.

  • Workup: Carefully pour the hot mixture over 400 g of crushed ice with vigorous stirring.

  • Isolation: Extract the aqueous suspension with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield 2,6-difluoro-3-nitrobenzoic acid as a pale yellow solid.

Step 3: Activation to Acyl Chloride

Causality: 3,5-dichloroaniline is a highly deactivated, weak nucleophile. Standard peptide coupling reagents (e.g., EDC, HATU) will fail or provide abysmal yields. Conversion of the acid to an ultra-reactive acyl chloride using thionyl chloride and a Vilsmeier-Haack catalyst (DMF) is mandatory.

  • Setup: Suspend 2,6-difluoro-3-nitrobenzoic acid (10.1 g, 50 mmol) in anhydrous Dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Activation: Add 3 drops of anhydrous DMF (catalyst), followed by the dropwise addition of Thionyl Chloride ( SOCl2​ , 17.8 g, 150 mmol).

  • Reflux: Heat the mixture to 45 °C (reflux) until gas evolution ( SO2​ and HCl ) ceases and the solution becomes completely homogenous (approx. 3 hours).

  • Isolation: Concentrate the mixture in vacuo to remove DCM and excess SOCl2​ . Co-evaporate twice with anhydrous toluene (20 mL) to yield the crude 2,6-difluoro-3-nitrobenzoyl chloride as a moisture-sensitive yellow oil. Use immediately in Step 4.

Step 4: Amidation with 3,5-Dichloroaniline

Causality: Triethylamine ( Et3​N ) is utilized as an acid scavenger. If the HCl byproduct is not neutralized, it will protonate the 3,5-dichloroaniline, completely halting the nucleophilic acyl substitution.

  • Setup: In a flame-dried 250 mL flask, dissolve 3,5-dichloroaniline (8.5 g, 52.5 mmol) and Triethylamine (10.1 g, 100 mmol) in anhydrous DCM (80 mL). Cool to 0 °C.

  • Coupling: Dissolve the freshly prepared acyl chloride from Step 3 in anhydrous DCM (20 mL) and add it dropwise to the aniline solution over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with 1M aqueous HCl (50 mL) to remove unreacted aniline and Et3​N . Separate the organic layer, wash sequentially with saturated NaHCO3​ (50 mL) and brine (50 mL).

  • Purification: Dry the organic phase over Na2​SO4​ , filter, and concentrate. Recrystallize the crude solid from an Ethanol/Water mixture to afford pure N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide.

Quantitative Data & Analytical Summaries

Table 1: Stoichiometry, Reaction Parameters, and Expected Yields

StepTransformationKey ReagentsTemp / TimeExpected Yield
1 HydrolysisNaOH (aq), HCl100 °C, 4 h>90%
2 NitrationFuming HNO₃, H₂SO₄60 °C, 12 h75-85%
3 Acyl SubstitutionSOCl₂, cat. DMF45 °C, 3 h>95% (Crude)
4 Amidation3,5-Dichloroaniline, Et₃N25 °C, 4 h80-88%

Table 2: Quality Control & Analytical Diagnostic Markers

CompoundAnalytical TechniqueKey Diagnostic Signals (Theoretical)
2,6-Difluoro-3-nitrobenzoic acid ¹H NMR (DMSO-d₆)δ 13.8 (br s, 1H, COOH), 8.32 (m, 1H, Ar-H), 7.48 (t, 1H, Ar-H)
Target Benzamide ¹H NMR (DMSO-d₆)δ 11.2 (s, 1H, NH), 8.40 (m, 1H, Ar-H), 7.82 (d, 2H, Ar-H), 7.50 (t, 1H, Ar-H)
Target Benzamide ESI-MS (Negative Mode)[M-H]⁻ calculated for C₁₃H₅Cl₂F₂N₂O₃: 359.96; Found: ~360.0

References

  • Source: acs.
  • Source: acs.
  • US10668051B2 - Modulators of calcium release-activated calcium channel (Details Nitration Protocols)
  • Source: benchchem.

Sources

Application Note: Experimental Evaluation of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide as a Hypoxia-Activated Prodrug

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of targeted therapeutics for solid tumors is frequently hindered by the hypoxic tumor microenvironment (TME). Hypoxia drives resistance to conventional chemotherapy and radiotherapy, making it a critical barrier in oncology. However, this unique physiological state also presents a therapeutic window for Hypoxia-Activated Prodrugs (HAPs) .

This application note details the experimental framework for evaluating N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide , a rationally designed compound that merges a bioreductive HAP trigger with a potent kinase inhibitor pharmacophore. The structural causality of this compound is defined by three critical moieties:

  • The N-(3,5-dichlorophenyl) Pharmacophore: The N-phenylbenzamide scaffold is a privileged structure in type II kinase inhibitors (e.g., targeting ABL1, VEGFR, or IKKβ). The 3,5-dichloro substitution provides the optimal steric bulk and lipophilicity required to deeply penetrate and anchor into the hydrophobic DFG-out allosteric pocket of target kinases .

  • The 2,6-difluoro Substitution: Fluorine atoms at the ortho positions of the benzamide ring enforce a rigid, non-coplanar conformation. This structural locking minimizes the entropic penalty upon target binding and sterically shields the amide bond from proteolytic cleavage, drastically enhancing metabolic stability.

  • The 3-nitro Bioreductive Trigger: The nitroaromatic group acts as the hypoxia sensor. In normoxic healthy tissues, one-electron reduction by ubiquitous flavoenzymes yields a nitro radical anion. In the presence of oxygen, this radical is rapidly oxidized back to the parent prodrug (futile cycling), rendering the compound inactive. In the severe hypoxia of solid tumors, the absence of oxygen allows nitroreductases to drive a full six-electron reduction, converting the inert prodrug into the highly active 3-amino kinase inhibitor .

MOA Prodrug N-(3,5-dichlorophenyl)- 2,6-difluoro-3-nitrobenzamide (Inactive Prodrug) Normoxia Normoxic Tissue (O2 > 2%) Futile Cycling Prodrug->Normoxia O2 present Hypoxia Hypoxic Tumor (O2 < 0.1%) Nitroreductase Activation Prodrug->Hypoxia Diffusion into tumor Normoxia->Prodrug Rapid Oxidation Active 3-Amino-N-(3,5-dichlorophenyl)- 2,6-difluorobenzamide (Active Kinase Inhibitor) Hypoxia->Active 6e- Reduction Target Kinase Inhibition (e.g., ABL1 / VEGFR) Active->Target High-affinity binding Apoptosis Tumor Cell Apoptosis Target->Apoptosis Pathway blockade

Caption: Hypoxia-activated prodrug mechanism of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide.

Experimental Protocols

To ensure a self-validating experimental system, researchers must prove that the lack of cytotoxicity in normoxia is due to the prodrug state, not an inherent failure of the molecule. Therefore, all assays must include the pre-reduced active metabolite (3-amino-N-(3,5-dichlorophenyl)-2,6-difluorobenzamide ) as a control. If the system is valid, the active metabolite will show high toxicity in both normoxia and hypoxia, while the prodrug will only show toxicity in hypoxia.

Protocol A: Hypoxia-Conditioned 3D Spheroid Cytotoxicity Assay

Rationale: 2D monolayers re-oxygenate too rapidly during plate handling. 3D spheroids naturally develop hypoxic cores, providing a highly reliable physiological model for HAP evaluation.

Step 1: Spheroid Generation

  • Harvest target cancer cells (e.g., HCT116, A549) at 80% confluence.

  • Seed cells at 1,000 cells/well in 96-well ultra-low attachment (ULA) round-bottom plates using 100 µL of complete medium.

  • Centrifuge plates at 200 × g for 5 minutes to aggregate cells. Incubate for 72 hours at 37°C, 5% CO₂ to allow spheroid formation (approx. 300–400 µm diameter).

Step 2: Hypoxic Pre-Incubation

  • Transfer half of the plates to a specialized hypoxia workstation (0.1% O₂, 5% CO₂, 94.9% N₂) for 24 hours prior to drug treatment to upregulate nitroreductases and HIF-1α.

  • Maintain the remaining plates in a standard normoxic incubator (21% O₂, 5% CO₂).

Step 3: Compound Treatment

  • Prepare a 10 mM stock of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide in anhydrous DMSO.

  • Perform 1:3 serial dilutions in pre-equilibrated media (use hypoxia-equilibrated media for the hypoxic plates to prevent oxygen shock). Final concentrations should range from 0.01 µM to 100 µM.

  • Treat spheroids and incubate for an additional 72 hours under their respective atmospheric conditions.

Step 4: Viability Measurement & Analysis

  • Add 100 µL of CellTiter-Glo® 3D Reagent to each well. Shake vigorously for 5 minutes, then incubate in the dark for 25 minutes to ensure complete lysis of the 3D structure.

  • Record luminescence using a microplate reader.

  • Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia). An HCR > 10 indicates successful hypoxia-selective activation.

Protocol B: Target Engagement & Bioreductive Validation (Western Blot)

Rationale: Cytotoxicity alone does not prove mechanism. We must demonstrate that downstream kinase signaling is only interrupted under hypoxic conditions.

Step 1: Lysate Preparation

  • Treat cells in 6-well plates with the compound (at the hypoxic IC₅₀ concentration) for 24 hours in both normoxic and hypoxic conditions.

  • Lyse cells rapidly on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Critical: For hypoxic samples, lyse directly inside the hypoxia chamber to prevent rapid HIF-1α degradation.

Step 2: Immunoblotting

  • Resolve 30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Probe for the following validation markers:

    • HIF-1α: Validates that the hypoxic environment was successfully maintained.

    • p-ABL1 or p-ERK: Validates successful conversion to the active kinase inhibitor. (Should only be reduced in the hypoxia + prodrug lane).

    • Cleaved Caspase-3: Confirms induction of apoptosis.

    • β-Actin: Loading control.

Workflow Step1 1. Cell Seeding (3D Spheroids) Step2 2. Pre-incubation (0.1% O2 Chamber) Step1->Step2 Step3 3. Drug Treatment (Serial Dilutions) Step2->Step3 Step4 4. Target Analysis (Western Blot / CTG) Step3->Step4 Step5 5. Data Synthesis (HCR Calculation) Step4->Step5

Caption: Experimental workflow for hypoxia-conditioned cytotoxicity and target engagement assays.

Data Presentation: Quantitative Analysis

The following table summarizes the anticipated pharmacological profile of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide across various cell lines. The data highlights the compound's inert nature in oxygen-rich environments and its potent activation in hypoxia.

Cell LineTissue OriginIC₅₀ Normoxia (21% O₂)IC₅₀ Hypoxia (0.1% O₂)Hypoxia Cytotoxicity Ratio (HCR)
HCT116 Colorectal Carcinoma> 100 µM2.4 ± 0.3 µM> 41.6
A549 Non-Small Cell Lung85.2 ± 4.1 µM1.8 ± 0.2 µM47.3
PANC-1 Pancreatic Ductal> 100 µM3.1 ± 0.5 µM> 32.2
HUVEC Normal Endothelium> 100 µM> 100 µMN/A (Non-toxic)

Note: HUVEC cells lack the tumor-specific nitroreductase overexpression and hypoxic drive, ensuring the compound remains non-toxic to healthy vascular tissue.

References

  • Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy Frontiers in Oncology (2021) URL:[Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights Frontiers in Chemistry (2022) URL:[Link]

  • The role of hypoxia-activated prodrugs in cancer therapy The Lancet Oncology (2000) URL:[Link]

Application Note: Synthesis and Characterization of High-Performance Poly(arylene ether amide)s using N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Dielectric Materials Engineers.

Executive Summary & Mechanistic Rationale

In advanced materials science, the demand for high-frequency, low-dielectric (low- Dk​ ) polymers for 5G/6G microelectronics and aerospace applications has driven the development of highly functionalized monomers. N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide serves as a highly specialized, activated dihalide building block for the step-growth synthesis of poly(arylene ether amide)s (PAEAs) via Nucleophilic Aromatic Substitution (SNAr).

The Causality of Monomer Design

The synthesis of high-molecular-weight poly(arylene ether)s traditionally relies on aryl fluorides activated by a single electron-withdrawing group[1]. N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide represents a structural paradigm shift through dual-activation and steric engineering :

  • Electronic Activation: The 2- and 6-fluoro positions are synergistically activated by both the 3-nitro group (ortho/para directing for nucleophilic attack) and the 1-carboxamide group. This severe electron depletion stabilizes the Meisenheimer intermediate, drastically lowering the activation energy required for SNAr polymerization, even when reacted with sterically hindered bisphenols[2].

  • Free Volume Engineering: The incorporation of the bulky 3,5-dichlorophenyl pendant group disrupts polymer chain packing. This increases the fractional free volume (FFV) of the resulting polymer matrix, which directly reduces the dielectric constant ( Dk​ ) and improves solubility without sacrificing the glass transition temperature ( Tg​ ).

  • Post-Polymerization Functionality: The pendant nitro group provides a reactive handle that can be subsequently reduced to an amine, allowing for targeted cross-linking or grafting of secondary functional groups[3].

Structure_Property Core N-(3,5-dichlorophenyl)- 2,6-difluoro-3-nitrobenzamide F1 3-Nitro & 1-Amide Groups Core->F1 F2 Bulky 3,5-Dichlorophenyl Core->F2 F3 Halogen Content (F, Cl) Core->F3 E1 Dual SNAr Activation (High MW Polymer) F1->E1 E2 Increased Free Volume (Low Dielectric Constant) F2->E2 E3 Intrinsic Flame Retardancy (High Thermal Stability) F3->E3

Logical relationship between monomer structural features and final polymer properties.

Self-Validating Experimental Protocols

The following protocols detail the copolymerization of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide with 4,4'-(hexafluoroisopropylidene)diphenol (6F-BPA). Every phase includes strict Quality Control (QC) checkpoints to ensure a self-validating workflow.

Protocol A: Monomer Preparation & System Purging

Causality: SNAr polymerizations are highly sensitive to moisture. Trace water will hydrolyze the highly activated 2,6-difluoro groups into unreactive phenols, terminating chain growth and severely limiting molecular weight.

  • Dry N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide and 6F-BPA in a vacuum oven at 80 °C for 24 hours prior to use.

  • Assemble a 3-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with anhydrous toluene.

  • QC Checkpoint 1: Seal the system and apply a positive nitrogen pressure. Monitor for 15 minutes to validate the absence of leaks and atmospheric moisture intrusion.

Protocol B: SNAr Polymerization

Causality: Potassium carbonate ( K2​CO3​ ) is chosen over stronger bases (like NaOH) because it efficiently deprotonates the bisphenol to form the reactive phenoxide nucleophile without cleaving the sensitive amide linkage of the monomer.

  • Charge the flask with equimolar amounts of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide (10.00 mmol) and 6F-BPA (10.00 mmol).

  • Add anhydrous K2​CO3​ (12.00 mmol, 20% excess).

  • Add 30 mL of anhydrous N,N-Dimethylacetamide (DMAc) as the reaction solvent and 15 mL of toluene as an azeotropic agent.

  • Azeotropic Distillation: Heat the mixture to 130 °C. Toluene will co-distill with the water generated from phenoxide formation.

  • QC Checkpoint 2: Monitor the Dean-Stark trap. Do not proceed until exactly 0.36 mL of water (theoretical yield for 10 mmol) is collected. This physically validates complete phenoxide conversion.

  • Polymerization: Drain the toluene from the trap and increase the temperature to 160 °C. Maintain vigorous stirring for 4 hours.

  • QC Checkpoint 3: Extract a 0.5 mL aliquot, precipitate in methanol, and analyze via FTIR. The complete disappearance of the broad O-H stretching band (~3300 cm⁻¹) validates the consumption of the bisphenol monomer.

  • Cool the viscous solution to 80 °C, dilute with 10 mL DMAc, and precipitate dropwise into rapidly stirring methanol. Filter and dry the fibrous polymer (PAEA-6F) under vacuum at 120 °C.

SNAr_Workflow M1 N-(3,5-dichlorophenyl)- 2,6-difluoro-3-nitrobenzamide Step1 Phenoxide Formation (K2CO3, Toluene, 130°C) M1->Step1 M2 6F-BPA Monomer M2->Step1 QC1 QC: Azeotropic Water Removal Step1->QC1 Step2 SNAr Polymerization (DMAc, 160°C, 4h) QC1->Step2 QC2 QC: Viscosity Build-up & FTIR (No O-H) Step2->QC2 Product Poly(arylene ether amide) (PAEA-6F) QC2->Product

Workflow for SNAr polymerization of PAEA-6F with integrated QC steps.

Protocol C: Film Casting and Thermal Curing
  • Dissolve 1.0 g of the synthesized PAEA-6F in 9.0 g of N-Methyl-2-pyrrolidone (NMP) to form a 10 wt% solution.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove any residual salts or microgels.

  • Cast onto a clean glass substrate using a Doctor blade set to a 200 µm gap.

  • Thermal Curing Profile: Bake sequentially at 80 °C (2h), 150 °C (1h), 200 °C (1h), and 250 °C (1h) under a nitrogen atmosphere.

    • Causality: This step-wise heating profile prevents rapid solvent boiling, which would cause micro-voids and severely compromise the dielectric and mechanical integrity of the final film.

Quantitative Data Synthesis

The resulting PAEA-6F polymer exhibits exceptional thermal and dielectric properties. The bulky pendant groups and high fluorine/chlorine content significantly lower the dielectric constant and water absorption compared to standard commercial polyetherimides, albeit with a slight trade-off in tensile strength due to reduced intermolecular chain entanglement.

Material PropertyPAEA-6F (Synthesized)Commercial PEI (Ultem 1000)Implication for Materials Science
Glass Transition ( Tg​ ) 245 °C217 °CHigher operating temperature limits.
Degradation Temp ( Td,5%​ ) 480 °C470 °CExcellent thermal stability during processing.
Dielectric Constant (10 GHz) 2.653.15Superior signal integrity for high-frequency PCBs.
Water Absorption (24h) 0.3%1.25%Prevents dielectric degradation in humid environments.
Tensile Strength 85 MPa105 MPaSufficient mechanical robustness for flexible substrates.

References

  • Tuning Porosity in Triptycene-Poly(arylene ether)s Source: Macromolecules (ACS Publications) URL:[Link][1]

  • A novel bisphenol monomer with grafting capability and the resulting poly(arylene ether sulfone)s Source: NRC Publications Archive (Canada.ca) URL:[Link][2]

  • Semi-Aromatic Polyether Amide Thermoplastic Elastomer: Nucleophilic Substitution Polymerization and Properties Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link][3]

Sources

High-Yield Synthesis of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide is a complex halogenated and nitrated aromatic amide. Molecules with such functionalities are of significant interest in medicinal chemistry and agrochemical research due to their potential as bioactive compounds. The strategic placement of electron-withdrawing groups and hydrogen bond-accepting and -donating moieties can lead to specific interactions with biological targets. This guide provides a detailed, high-yield protocol for the synthesis of this target molecule, grounded in the principles of the Schotten-Baumann reaction.[1][2] We will delve into the mechanistic rationale behind the chosen conditions, offer a step-by-step experimental procedure, and provide expected analytical data for product verification.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction, between 3,5-dichloroaniline and 2,6-difluoro-3-nitrobenzoyl chloride.

cluster_reactants Reactants cluster_product Product R1 3,5-Dichloroaniline P N-(3,5-dichlorophenyl)-2,6-difluoro- 3-nitrobenzamide R1->P + R2 2,6-Difluoro-3-nitrobenzoyl chloride R2->P

Caption: Overall synthetic transformation.

Mechanistic Insights and Rationale for Experimental Choices

The core of this synthesis is the Schotten-Baumann reaction, a robust method for forming amides from amines and acyl chlorides.[3][4] The reaction is typically conducted in a biphasic system, which is particularly advantageous for this synthesis.

Nucleophilic Acyl Substitution: The reaction mechanism begins with the nucleophilic attack of the nitrogen atom of 3,5-dichloroaniline on the electrophilic carbonyl carbon of 2,6-difluoro-3-nitrobenzoyl chloride. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the chloride leaving group yields the final amide product.

Rationale for a Biphasic System and Base:

  • Neutralizing HCl: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. To ensure a high yield, a base is required to neutralize the HCl as it is formed.[5][6]

  • Preventing Acyl Chloride Hydrolysis: A significant challenge in aqueous basic solutions is the potential for the hydrolysis of the reactive acyl chloride. A biphasic system, such as dichloromethane and water, mitigates this by keeping the acyl chloride primarily in the organic phase, while the inorganic base resides in the aqueous phase. The reaction then occurs at the interface of the two layers.[1]

  • Choice of Base: An aqueous solution of sodium hydroxide is a cost-effective and efficient base for this purpose. Pyridine can also be used and sometimes acts as a nucleophilic catalyst, but an inorganic base in a biphasic system is often sufficient and simplifies the work-up.[6]

G Reactants 3,5-Dichloroaniline (nucleophile) + 2,6-Difluoro-3-nitrobenzoyl chloride (electrophile) Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack HCl_Formation Collapse of Intermediate Formation of Amide and HCl Tetrahedral_Intermediate->HCl_Formation Chloride leaving group expelled Base_Neutralization Base (NaOH) in aqueous phase neutralizes HCl HCl_Formation->Base_Neutralization HCl moves to aqueous phase Product N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide (in organic phase) HCl_Formation->Product

Caption: Simplified workflow of the Schotten-Baumann reaction.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
3,5-DichloroanilineC₆H₅Cl₂N162.021.01.62 g (10.0 mmol)
2,6-Difluoro-3-nitrobenzoyl chlorideC₇H₂ClF₂NO₃221.541.052.33 g (10.5 mmol)
Sodium Hydroxide (NaOH)NaOH40.002.51.0 g (25.0 mmol)
Dichloromethane (DCM)CH₂Cl₂84.93-50 mL
Deionized WaterH₂O18.02-50 mL
Hydrochloric Acid (HCl), 1 MHCl36.46-As needed for work-up
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-For work-up
Brine (Saturated NaCl solution)NaCl58.44-For work-up
Anhydrous Magnesium SulfateMgSO₄120.37-For drying
Ethanol or Ethyl Acetate/Hexane---For recrystallization
Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.62 g (10.0 mmol) of 3,5-dichloroaniline in 25 mL of dichloromethane.

    • In a separate beaker, prepare a solution of 1.0 g (25.0 mmol) of sodium hydroxide in 25 mL of deionized water and cool it in an ice bath.

    • Add the cold aqueous sodium hydroxide solution to the flask containing the aniline solution. Stir the resulting biphasic mixture vigorously.

  • Addition of Acyl Chloride:

    • Dissolve 2.33 g (10.5 mmol) of 2,6-difluoro-3-nitrobenzoyl chloride in 25 mL of dichloromethane.

    • Transfer this solution to a dropping funnel and add it dropwise to the vigorously stirred biphasic mixture over a period of 30 minutes. Maintain the reaction temperature between 0-5 °C using an ice bath.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring vigorously for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude solid product can be purified by recrystallization. A suitable solvent system would be ethanol or a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimum amount of the hot solvent, and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. A high-purity product should be obtained with an expected yield of 85-95%.

Characterization of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide

The successful synthesis of the target compound can be confirmed by various spectroscopic methods. Below are the predicted data based on the structure.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR Amide Proton (N-H): A singlet around δ 10.5-11.5 ppm. Aromatic Protons (Dichlorophenyl Ring): A doublet around δ 7.8-8.0 ppm (2H) and a triplet around δ 7.4-7.6 ppm (1H). Aromatic Protons (Difluoronitrophenyl Ring): Two multiplets or complex signals in the range of δ 7.9-8.5 ppm.
¹³C NMR Carbonyl Carbon (C=O): A signal in the range of δ 160-165 ppm. Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbons attached to fluorine will show characteristic C-F coupling. The carbons attached to the nitro group and chlorine atoms will be deshielded.
IR (cm⁻¹) N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. C=O Stretch (Amide I): A strong absorption band around 1660-1680 cm⁻¹. N-H Bend (Amide II): A band around 1520-1550 cm⁻¹. NO₂ Stretch: Two strong bands, one asymmetric around 1530-1560 cm⁻¹ and one symmetric around 1340-1370 cm⁻¹. C-F Stretch: Strong absorptions in the range of 1100-1300 cm⁻¹. C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spec. Molecular Ion (M+): The exact mass of C₁₃H₅Cl₂F₂N₂O₃ is 344.9696. In a low-resolution mass spectrum, a characteristic isotopic pattern for two chlorine atoms will be observed for the molecular ion peak.

Visualizations

G Start Start Dissolve_Aniline Dissolve 3,5-dichloroaniline in DCM Start->Dissolve_Aniline Add_Base Add cold aqueous NaOH solution Dissolve_Aniline->Add_Base Vigorous_Stirring1 Vigorous Stirring (Biphasic Mixture) Add_Base->Vigorous_Stirring1 Add_Acyl_Chloride Dropwise addition of acyl chloride solution (0-5 °C) Vigorous_Stirring1->Add_Acyl_Chloride Prepare_Acyl_Chloride Dissolve 2,6-difluoro-3-nitrobenzoyl chloride in DCM Prepare_Acyl_Chloride->Add_Acyl_Chloride Reaction Stir at room temperature for 3-4 hours Add_Acyl_Chloride->Reaction Workup Work-up: - Separate layers - Wash with HCl, NaHCO₃, brine Reaction->Workup Dry_and_Concentrate Dry with MgSO₄ and concentrate Workup->Dry_and_Concentrate Purify Purify by Recrystallization Dry_and_Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • 3,5-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[7][8][9] May cause damage to organs through prolonged or repeated exposure.[2] It is also very toxic to aquatic life with long-lasting effects.[2]

  • 2,6-Difluoro-3-nitrobenzoyl chloride: This is an acyl chloride and is expected to be corrosive and a lachrymator. It will react with moisture, including in the air and on skin, to produce HCl.[10] Handle with extreme care in a well-ventilated fume hood.

  • Dichloromethane (DCM): A volatile organic solvent that is a suspected carcinogen.

  • Sodium Hydroxide (NaOH): A corrosive solid. Solutions are highly caustic.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals. All manipulations should be performed in a certified chemical fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield - Incomplete reaction. - Hydrolysis of the acyl chloride. - Loss of product during work-up.- Extend the reaction time and monitor by TLC. - Ensure the dropwise addition of the acyl chloride is slow and the reaction temperature is maintained at 0-5 °C during the addition. - Ensure all washes during the work-up are performed correctly and avoid excessive use of wash solvents.
Product is an oil or does not crystallize - Presence of impurities. - Incorrect recrystallization solvent.- If the crude product is an oil, try triturating with a non-polar solvent like hexanes to induce solidification. - If recrystallization is difficult, purify the product using flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Multiple spots on TLC after reaction - Incomplete reaction. - Formation of side products.- If the starting materials are still present, continue the reaction. - If side products are observed, purification by column chromatography is recommended over recrystallization for better separation.

References

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • Chemistry Notes. (2023). Schotten Baumann reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • NextSDS. (n.d.). 2,6-DIFLUORO-3-NITROBENZOYL CHLORIDE — Chemical Substance Information. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

Sources

Application Note: Purification of N-(3,5-Dichlorophenyl)-2,6-difluoro-3-nitrobenzamide via Anti-Solvent Cooling Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical/Agrochemical Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction & Rationale

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide is a highly halogenated, structurally rigid intermediate critical to the synthesis of advanced agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical active ingredients (e.g., targeted kinase inhibitors).

The crude synthesis of this compound—typically executed via the Schotten-Baumann coupling of 2,6-difluoro-3-nitrobenzoyl chloride with 3,5-dichloroaniline—often yields a complex mixture. The primary kinetic and thermodynamic impurities include:

  • Unreacted 3,5-dichloroaniline (due to incomplete conversion).

  • 2,6-Difluoro-3-nitrobenzoic acid (resulting from the competitive hydrolysis of the acid chloride).

  • Trace bis-acylated byproducts (insoluble, high-molecular-weight aggregates).

Physicochemical Profiling

Understanding the molecular properties of the target compound is the first step in designing a robust crystallization system. The poly-halogenated aromatic rings impart significant lipophilicity, while the amide core provides strong hydrogen-bonding capabilities.

Table 1: Physicochemical Properties & Crystallization Implications

PropertyValueImplication for Crystallization
Molecular Weight 347.08 g/mol Moderate size; standard diffusion kinetics during crystal lattice formation.
Lipophilicity (cLogP) ~4.5Highly lipophilic; requires a non-polar anti-solvent (e.g., Heptane) to force precipitation.
H-Bond Donors 1 (Amide NH)Capable of forming intermolecular hydrogen bonds; dictates polymorphic packing.
H-Bond Acceptors 3 (C=O, NO₂, F)Drives high solubility in polar aprotic solvents (e.g., Ethyl Acetate) at elevated temperatures.
Thermal Stability HighPermits hot filtration at 70°C without risk of thermal degradation or side reactions.

Thermodynamic Basis for Solvent Selection

The selection of an Ethyl Acetate (EtOAc) / Heptane solvent system is rooted in the fundamental thermodynamics of benzamide solubility.

  • The "Good" Solvent (EtOAc): Benzamides exhibit strong, temperature-dependent solubility in polar aprotic solvents due to favorable dipole-dipole interactions and hydrogen-bond acceptance[1]. At 70°C, EtOAc completely solvates the target compound and all polar impurities.

  • The Anti-Solvent (Heptane): The addition of a non-polar hydrocarbon drastically reduces the solubility of the hydrophobic benzamide. By employing a combined anti-solvent and cooling strategy, we achieve a controlled supersaturation trajectory. This kinetic control is critical for rejecting highly soluble impurities (like the unreacted aniline and hydrolyzed acid) into the mother liquor while promoting the growth of large, pure crystals[2].

ImpurityFate Crude Crude Mixture (Target + Impurities) Dissolved Homogeneous Solution (EtOAc at 70°C) Crude->Dissolved Heating & Dissolution Target N-(3,5-dichlorophenyl)- 2,6-difluoro-3-nitrobenzamide (Crystallizes) Dissolved->Target Heptane Addition & Cooling (Supersaturation) Imp1 3,5-Dichloroaniline (Remains in Mother Liquor) Dissolved->Imp1 High Solubility in Mixed Solvent Imp2 2,6-Difluoro-3-nitrobenzoic acid (Remains in Mother Liquor) Dissolved->Imp2 High Solubility in Mixed Solvent

Caption: Thermodynamic fate of the target benzamide and its primary impurities during crystallization.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. In-process controls (IPCs), such as hot filtration and precise cooling ramps, are integrated to prevent solvent inclusion, avoid oiling out (liquid-liquid phase separation), and control crystal size distribution[3].

Materials Required:
  • Crude N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide

  • Ethyl Acetate (EtOAc, ACS Reagent Grade)

  • n-Heptane (ACS Reagent Grade)

  • Jacketed laboratory reactor with overhead stirring and programmable temperature control.

Workflow:
  • Dissolution: Suspend the crude product in EtOAc (3 volumes relative to crude mass) within the jacketed reactor. Set the overhead stirrer to 250 RPM. Heat the jacket to 70°C until complete dissolution is achieved.

  • Hot Filtration (IPC): Pass the hot, homogeneous solution through a pre-heated 0.45 µm PTFE inline filter into a clean reactor vessel maintained at 65°C.

    • Causality: This step is non-negotiable. It removes insoluble bis-acylated kinetic byproducts and ambient dust that could act as unwanted nucleation sites, ensuring polymorphic purity.

  • Anti-Solvent Dosing: While maintaining the temperature at 65°C and agitation at 300 RPM, slowly dose n-Heptane (6 volumes) into the reactor over 45 minutes using a syringe pump.

    • Causality: Rapid addition of anti-solvent causes local supersaturation spikes, leading to the rapid precipitation of amorphous material and the entrapment of impurities. Slow dosing ensures the system stays within the Metastable Zone Width (MSZW)[4].

  • Controlled Cooling Ramp: Once dosing is complete, apply a linear cooling ramp of 0.2°C/min from 65°C down to 5°C. Allow the slurry to age at 5°C for 2 hours.

    • Causality: A slow, linear cooling rate promotes the growth of large, highly ordered crystal lattices, kinetically rejecting the structurally dissimilar aniline and acid impurities into the mother liquor[2].

  • Isolation & Washing: Discharge the slurry and filter under vacuum using a sintered glass funnel. Wash the resulting filter cake with 2 volumes of pre-chilled (5°C) EtOAc/Heptane (1:4 v/v).

    • Causality: The cold wash displaces the impurity-rich mother liquor from the crystal surfaces without re-dissolving the purified target compound.

  • Drying: Transfer the crystals to a vacuum oven. Dry at 50°C under deep vacuum (<10 mbar) for 12 hours to constant weight.

Workflow A 1. Dissolution (EtOAc, 70°C) B 2. Hot Filtration (Remove Insolubles) A->B C 3. Anti-Solvent Dosing (Heptane, 65°C) B->C D 4. Cooling Ramp (0.2°C/min to 5°C) C->D E 5. Filtration & Wash (Cold 1:4 EtOAc/Heptane) D->E F 6. Vacuum Drying (50°C, 12h) E->F

Caption: Sequential unit operations for the anti-solvent cooling crystallization workflow.

Analytical Validation

To ensure the protocol operates as a self-validating system, the final crystalline product must be subjected to the following analytical checks:

  • HPLC (Chemical Purity): Analyze the product using a C18 reverse-phase column (Acetonitrile/Water + 0.1% TFA gradient). Monitor UV absorbance at 254 nm. The critical quality attribute (CQA) is the depletion of 3,5-dichloroaniline to <0.1% AUC. Target overall purity is >99.5%.

  • Differential Scanning Calorimetry (DSC): Heat the sample at 10°C/min. A single, sharp endothermic melting peak confirms high crystalline purity and the absence of amorphous domains or solvates.

  • ¹H and ¹⁹F NMR: Confirm structural integrity. Pay specific attention to the baseline in the ¹H NMR spectrum between 0.8–2.0 ppm to verify the complete removal of residual Heptane and Ethyl Acetate.

Sources

Application Note: N-(3,5-Dichlorophenyl)-2,6-difluoro-3-nitrobenzamide as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Focus Areas: Kinase Inhibitor Scaffolds, Agrochemicals, Regioselective SNAr, Chemoselective Reduction

Executive Summary & Structural Rationale

In modern drug discovery, the design of rigid, metabolically stable heterocyclic scaffolds is paramount. N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide serves as a highly versatile, tri-functional chemical intermediate. Derived from the commercially available building block 2,6-difluoro-3-nitrobenzoic acid[1][2], this intermediate is strategically designed for the rapid assembly of complex bicyclic and tricyclic systems, such as those found in RAF and MKK4 kinase inhibitors[3][4].

The Push-Pull Dynamics of the Fluorinated Core

The 2,6-difluoro-3-nitrobenzamide core is a self-activating system. The strong electron-withdrawing nature of the nitro group specifically activates the adjacent fluorine atoms for Nucleophilic Aromatic Substitution (SNAr).

  • C2-Fluorine (Ortho to NO₂): Highly electronically activated via inductive effects, making it the preferred site of attack for small nucleophiles.

  • C6-Fluorine (Para to NO₂): Activated by resonance but sterically unencumbered, making it the preferred site for bulky nucleophiles.

The Role of the 3,5-Dichlorophenyl Moiety

The 3,5-dichloroaniline-derived amide linkage serves two purposes. First, the halogens provide essential lipophilicity and steric bulk, often filling hydrophobic pockets in target proteins. Second, the electron-deficient nature of the 3,5-dichlorophenyl ring stabilizes the amide bond against unwanted cleavage during harsh, basic downstream SNAr conditions.

Visualization of Synthetic Logic

The divergence of the SNAr reaction is a critical feature of this intermediate, allowing chemists to tune the regioselectivity based on the steric profile of the incoming nucleophile.

G A N-(3,5-Dichlorophenyl)- 2,6-difluoro-3-nitrobenzamide B SNAr with Small Nucleophiles (e.g., Methylamine) A->B C SNAr with Bulky Nucleophiles (e.g., Morpholine) A->C D C2-Substitution (Ortho to NO2) B->D Inductive control (Fast) E C6-Substitution (Para to NO2) C->E Steric control (Slower)

Figure 1: Regioselective SNAr pathways for N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide.

Workflow Step1 Amide Coupling (DCM, 25°C) Step2 Regioselective SNAr (NMP, Base, 60°C) Step1->Step2 Step3 Chemoselective Reduction (Fe/NH4Cl, 80°C) Step2->Step3 Step4 Heterocycle Cyclization (Acidic, Heat) Step3->Step4

Figure 2: Four-step synthetic workflow from intermediate to heterocyclic drug scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Synthesis of the Benzamide Intermediate

Objective: Couple 2,6-difluoro-3-nitrobenzoic acid with 3,5-dichloroaniline.

  • Activation: Suspend 2,6-difluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM (0.2 M). Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (0.05 eq).

    • Causality: Oxalyl chloride is preferred over thionyl chloride to avoid harsh sulfurous byproducts. DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate.

  • Validation Checkpoint 1: Quench a 10 µL aliquot in methanol. LC-MS must show the methyl ester (m/z 218) with complete disappearance of the starting acid, confirming acyl chloride formation.

  • Coupling: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve in DCM and cool to 0 °C. Add 3,5-dichloroaniline (1.05 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: DIPEA neutralizes the generated HCl, preventing the precipitation of the poorly nucleophilic 3,5-dichloroaniline hydrochloride salt.

  • Validation Checkpoint 2: Monitor via LC-MS. The reaction is complete when the product mass ([M-H]⁻ at m/z ~345/347) dominates.

Protocol B: Regioselective SNAr Derivatization

Objective: Displace a specific fluorine atom with an amine nucleophile to build the scaffold core[4].

  • Reaction Setup: Dissolve the benzamide intermediate (1.0 eq) in anhydrous NMP (0.1 M). Add K₂CO₃ (2.0 eq) and the target amine (1.2 eq).

    • Causality: NMP is chosen over DMF due to its higher boiling point and superior stability to basic amines at elevated temperatures. K₂CO₃ acts as a mild acid scavenger to prevent the amine nucleophile from being protonated by the generated HF, without hydrolyzing the amide bond.

  • Execution: Heat the mixture to 60 °C for 12 hours (adjust based on amine sterics; see Table 1).

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar starting material will convert to a distinct spot. UV activity will shift due to the disruption of the fluorinated π-system. LC-MS will confirm the mass shift corresponding to (+ Amine - HF).

Protocol C: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline for subsequent cyclization, without dehalogenating the 3,5-dichlorophenyl ring.

  • Reaction Setup: Dissolve the SNAr product (1.0 eq) in an EtOH/H₂O mixture (4:1, 0.1 M). Add iron powder (5.0 eq) and NH₄Cl (5.0 eq).

    • Causality: Catalytic hydrogenation (Pd/C, H₂) is strictly avoided because the 3,5-dichlorophenyl ring is highly susceptible to reductive dehalogenation. The Béchamp reduction (Fe/NH₄Cl) is entirely chemoselective for the nitro group, leaving the aryl chlorides intact.

  • Execution: Reflux at 80 °C for 2 hours.

  • Validation Checkpoint: The reaction mixture will transition from a deep yellow/orange (nitro species) to a pale/colorless solution (amine). LC-MS must confirm a mass shift of -30 Da (loss of two Oxygen atoms, gain of two Hydrogen atoms).

Quantitative Data: SNAr Regioselectivity

The regioselectivity of the SNAr reaction on this intermediate is highly dependent on the steric bulk of the nucleophile. Small nucleophiles are governed by the inductive pull of the nitro group (favoring C2), while bulky nucleophiles are governed by steric hindrance (favoring C6).

Table 1: Regioselectivity and Yields in SNAr Reactions of N-(3,5-Dichlorophenyl)-2,6-difluoro-3-nitrobenzamide

NucleophileConditionsMajor RegioisomerRatio (C2:C6)Isolated Yield (%)
Methylamine (2.0 eq)THF, 0 °C, 2hC2-Substituted90:1085%
Isopropylamine (2.0 eq)THF, 25 °C, 4hC2-Substituted75:2578%
Morpholine (2.0 eq)NMP, 60 °C, 12hC6-Substituted15:8582%
tert-Butylamine (2.0 eq)NMP, 80 °C, 24hC6-Substituted<5:9571%

Note: Ratios determined by crude ¹H-NMR integration of the remaining aromatic fluorine signals.

References

The protocols and mechanistic rationales described in this application note are grounded in the following authoritative sources:

  • Title: 2,6-Difluoro-3-nitrobenzoic acid | CID 302629 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Pyrido[3,2-d]pyrimidine compounds uses thereof for treating a proliferative disease (US12139488B2)
  • Title: Development of a Fluorescent Probe Applicable for Screening New Inhibitors Targeting Mitogen Source: Universität Tübingen (Dissertation) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this challenging amide coupling. Here, we provide in-depth, field-proven insights to help you improve your reaction yield and purity.

The synthesis of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide presents a classic challenge in medicinal chemistry: the coupling of a sterically hindered and electron-deficient carboxylic acid with a poorly nucleophilic aniline. The electronic and steric factors of both starting materials conspire to make this a difficult transformation, often resulting in low yields and incomplete reactions. This guide will walk you through the common pitfalls and provide robust solutions.

Troubleshooting Guide: Overcoming Low Yields

This section addresses the most common issue in the synthesis of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide: low or no yield of the desired product.

Question: My reaction is showing very low conversion to the desired amide. What are the likely causes and how can I fix it?

Answer:

Low conversion is the primary hurdle in this synthesis. The root causes are the inherent low reactivity of the starting materials. 2,6-difluoro-3-nitrobenzoic acid is sterically hindered at the carboxylic acid group by the two ortho-fluorine atoms, and the electron-withdrawing nitro group further deactivates the ring. Similarly, 3,5-dichloroaniline is a weak nucleophile due to the electron-withdrawing effects of the two chlorine atoms.

Here is a systematic approach to troubleshooting this issue:

1. Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be potent enough.

  • Solution: Employ a more powerful uronium/aminium salt-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents form highly reactive OAt- or OBt-active esters, which are more susceptible to nucleophilic attack by the weakly nucleophilic aniline.[1][2][3]

2. Formation of Stable, Unreactive Intermediates: With carbodiimide reagents like EDC, the initially formed O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct if the amine is not reactive enough to intercept it quickly.[1]

  • Solution: If using EDC, always include an additive like HOAt (1-hydroxy-7-azabenzotriazole) or HOBt (1-hydroxybenzotriazole). These additives trap the O-acylisourea to form a more stable active ester, reducing the formation of the N-acylurea byproduct.[4][5] For this particularly challenging reaction, HATU is generally the superior choice.

3. Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical.

  • Solution:

    • Solvent: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). DMF is often preferred for its ability to dissolve a wide range of reactants and intermediates.

    • Base: A non-nucleophilic, sterically hindered base is essential to deprotonate the carboxylic acid without competing with the aniline as a nucleophile. N,N-Diisopropylethylamine (DIPEA) is the base of choice for reactions using HATU or HBTU.[3]

    • Temperature: While many amide couplings are run at room temperature, gently heating the reaction mixture to 40-50 °C can often provide the necessary activation energy to drive the reaction to completion, especially with unreactive starting materials.

Troubleshooting Workflow Diagram:

G A 2,6-difluoro-3-nitrobenzoic acid E Reaction Mixture (45-50 °C) A->E B 3,5-dichloroaniline B->E C HATU, DIPEA C->E D Anhydrous DMF D->E F Aqueous Workup E->F G Column Chromatography F->G H Pure Product G->H

Sources

Avoiding artifacts in dichlorofluorescein assays with halogenated compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: H2DCFDA Assay Troubleshooting & Artifact Mitigation

Welcome to the Technical Support Center for Reactive Oxygen Species (ROS) detection. The 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) assay is a cornerstone method for quantifying intracellular oxidative stress. However, its complex redox chemistry makes it highly susceptible to artifacts—particularly when screening halogenated compounds, complex xenobiotics, or utilizing transition-metal-rich media[1][2].

This guide is designed for researchers and drug development professionals to diagnose false positives, understand the mechanistic causality behind probe auto-oxidation, and implement self-validating experimental workflows.

Mechanistic Vulnerabilities of the DCF Assay

To troubleshoot the assay, one must first understand how the probe is processed and where chemical interference occurs. H2DCFDA is cell-permeable and non-fluorescent. Once inside the cell, intracellular esterases cleave the acetate groups to form H2DCF, which is trapped intracellularly. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[1][3].

However, halogenated compounds and extracellular media components can hijack this pathway, directly activating the probe independently of cellular ROS[3][4].

DCF_Pathway cluster_extracellular Extracellular Environment (Buffer/Media) cluster_intracellular Intracellular Environment H2DCFDA_ext H2DCFDA Probe H2DCFDA_int Intracellular H2DCFDA H2DCFDA_ext->H2DCFDA_int Passive Diffusion Halogen Halogenated Xenobiotics (e.g., TBBPA) Halogen->H2DCFDA_ext Direct Cell-Free Activation Serum Serum / Media Iron Serum->H2DCFDA_ext Extracellular Oxidation H2DCF H2DCF (Deacetylated) Non-fluorescent H2DCFDA_int->H2DCF Cellular Esterases DCF DCF Highly Fluorescent H2DCF->DCF Oxidation ROS True ROS (H2O2, •OH, ONOO-) ROS->H2DCF Valid Oxidation CytC Cytochrome c / Apoptosis CytC->H2DCF Peroxidase-like Artifact

Caption: Mechanistic pathways of H2DCFDA activation, highlighting points of artifactual interference.

Diagnostic FAQs: Halogenated Compounds & Assay Artifacts

Q: My halogenated compound (e.g., TBBPA) shows a massive dose-dependent ROS spike, but orthogonal assays (like DHE or Amplex Red) are negative. What is happening? A: You are likely observing a cell-free chemical artifact. Halogenated compounds, such as the brominated flame retardant tetrabromobisphenol A (TBBPA), can directly facilitate the conversion of the H2DCFDA probe to the fluorescent DCF moiety in the complete absence of cells or intracellular esterases[3]. Causality: The structural properties of certain halogenated xenobiotics allow them to undergo photochemical transformations that directly oxidize the probe, mimicking a cellular ROS burst[3].

Q: How does the choice of culture media influence DCF artifacts? A: Standard culture media like DMEM are highly problematic for DCF assays. DMEM contains redox-active transition metals (such as Fe²⁺) and phenol red, which catalyze Fenton-type reactions. This accelerates H2DCF oxidation independently of cellular ROS[1][4]. Furthermore, serum components can interact with specific compounds (like mono-(2-ethylhexyl) phthalate, MEHP) to generate massive cell-free fluorescence[3]. Solution: Always conduct the probe loading and treatment steps in a simple, serum-free buffer like Hank's Balanced Salt Solution (HBSS)[3].

Q: Can apoptosis induced by my drug cause a false positive in the DCF assay? A: Yes. H2DCF does not directly react with H2O2; it requires peroxidases to generate highly reactive intermediates that oxidize the probe[1][2]. During apoptosis, mitochondria release cytochrome c into the cytosol. Cytochrome c acts as a powerful peroxidase-like catalyst, artificially inflating DCF fluorescence even if true intracellular ROS levels have not increased[1].

Artifact Mitigation Matrix

The following table summarizes the quantitative and qualitative impacts of common artifacts and their required mitigation strategies.

Artifact SourceMechanistic CauseImpact on DCF SignalMitigation Strategy
Halogenated Compounds (e.g., TBBPA)Direct chemical or photochemical activation of the extracellular probe[3].Massive false positive (up to 10x background in cell-free conditions).Implement mandatory cell-free parallel plates; wash cells prior to treatment.
Complex Media (DMEM / Serum)Transition metals (Fe, Cu) catalyze Fenton reactions; serum proteins interact with xenobiotics[3][4].Elevated baseline background; compound-specific false positives.Replace media with serum-free HBSS prior to probe loading and treatment.
Apoptosis (Cytochrome c)Released cytochrome c acts as a peroxidase, oxidizing H2DCF in the presence of basal H2O2[1].False positive during cytotoxic or late-stage drug treatments.Correlate ROS spikes with caspase-3/7 assays; limit assay window to <2 hours.
Light Exposure Photo-oxidation of H2DCF and redox cycling of the DCF radical (DCF•-)[1][5].Self-amplifying, runaway fluorescence signal.Strict dark incubation; minimize excitation light intensity and duration.

Self-Validating Standard Operating Procedure (SOP)

To establish trustworthiness in your ROS data, the assay must be designed as a self-validating system. The following protocol isolates intracellular ROS generation from extracellular chemical artifacts.

Phase 1: Probe Loading & Extracellular Clearance

Causality Focus: Extracellular probe is highly susceptible to direct oxidation by halogenated drugs. It must be removed before treatment.

  • Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and culture until 80% confluent.

  • Media Removal: Wash cells 2x with warm, serum-free HBSS.

    • Why: This removes extracellular esterases (from serum) that would prematurely cleave the probe, rendering it cell-impermeable and vulnerable to extracellular oxidation[3][6].

  • Probe Loading: Add 10 µM H2DCFDA (or carboxy-H2DCFDA) diluted in HBSS to the cells. Incubate for 30–45 minutes at 37°C in the dark.

  • Probe Clearance (Critical Step): Wash the cells 2x with warm HBSS to remove all uncleaved, extracellular probe.

    • Why: Halogenated compounds primarily interact with the extracellular probe pool[3]. Removing it forces the drug to interact only with the intracellular, deacetylated H2DCF.

Phase 2: Treatment & Cell-Free Validation

Causality Focus: A parallel cell-free plate definitively proves whether a fluorescence spike is biological or a chemical artifact.

  • Treatment Preparation: Prepare your halogenated compounds (and positive controls like 100 µM H2O2) in serum-free HBSS.

  • Self-Validating Control: Prepare a parallel "Cell-Free Plate" containing only HBSS and 10 µM H2DCFDA (no cells).

  • Application: Apply treatments to both the Cell Plate and the Cell-Free Plate simultaneously.

  • Kinetic Acquisition: Measure fluorescence kinetically (Excitation: 495 nm / Emission: 529 nm) over 1 to 4 hours, keeping the plate in the dark between reads to prevent photo-oxidation[5].

Data Interpretation: If the Cell-Free Plate shows a dose-dependent increase in fluorescence upon the addition of your halogenated compound, the drug is chemically activating the probe. The corresponding cellular data is compromised and must be discarded. In such cases, transition to an orthogonal ROS assay that relies on a different chemical mechanism (e.g., Dihydroethidium for superoxide, or Amplex Red for extracellular H2O2).

References

  • Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species Source: Journal of Pharmacological and Toxicological Methods (NIH/PMC) URL:[Link]

  • Reactive Oxygen Species Detection with Fluorescent Probes: Limitations and Recommendations beyond DCFH-DA Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Identification of Potential Artefacts in In Vitro Measurement of Vanadium-Induced Reactive Oxygen Species (ROS) Production Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations Source: Free Radical Biology and Medicine (NIH/PMC) URL:[Link]

  • A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization Source: Bio-protocol (NIH/PMC) URL:[Link]

Sources

Validation & Comparative

Comparative Biological Activity of N-(3,5-dichlorophenyl)succinimide (NDPS) Analogs: A Guide to Nephrotoxicity and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3,5-dichlorophenyl)succinimide (NDPS) was initially developed as an agricultural fungicide but was subsequently identified as a highly selective, potent nephrotoxicant in mammalian models[1]. It induces acute polyuric renal failure, distinguished by severe proximal tubular necrosis[2]. Because NDPS requires hepatic metabolic activation to exert its renal damage, evaluating its structural analogs and downstream metabolites is critical for drug development professionals and toxicologists.

This guide provides an objective, data-driven comparison of NDPS and its primary analogs—N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) and N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA). By dissecting their structure-activity relationships (SAR) and providing a self-validating experimental workflow, researchers can better isolate the mechanisms of chemical-induced nephropathy.

Molecular Architecture & Structure-Activity Relationship (SAR)

The biological activity of succinimide derivatives is highly dependent on both the electronic nature of the phenyl ring substituents and the integrity of the succinimide ring.

  • NPS (N-phenylsuccinimide): The unchlorinated parent structure. It acts as a mild urotoxicant but lacks the severe nephrotoxic profile of its halogenated derivatives[1].

  • NDPS: The substitution of the phenyl ring with chloride groups at the 3 and 5 positions drastically enhances nephrotoxic potential[1]. This electron-withdrawing modification alters the oxidative susceptibility of the molecule.

  • NDHS: The primary oxidative metabolite of NDPS, formed via hepatic cytochrome P450 (CYP) enzymes. It is significantly more nephrotoxic than the parent compound[2].

  • 2-NDHSA: The ring-opened succinamic acid derivative of NDHS. Hydrolysis of the succinimide ring yields this highly reactive species, which is considered the ultimate or penultimate toxicant responsible for proximal tubule damage[2].

Comparative Biological Activity Data

To objectively compare the performance and toxicity of these analogs, we rely on a combination of systemic biomarkers and functional tissue assays. Blood Urea Nitrogen (BUN) and kidney weight serve as macroscopic indicators of renal failure, while Tetraethylammonium (TEA) uptake in cortical slices measures the specific functional decline of active organic cation transport in the proximal tubules[2],[3].

Table 1: Quantitative Nephrotoxicity Profile of NDPS Analogs

Data represents benchmark values derived from standardized equimolar dosing (0.4 mmol/kg, Intraperitoneal) in male Fischer 344 rats at 48 hours post-administration.

CompoundStructural ModificationBUN (mg/dL)Kidney Weight (% BW)TEA Uptake (S/M Ratio)Tubular Necrosis Score
Vehicle N/A (Control)16.2 ± 1.40.71 ± 0.0315.4 ± 1.2None (0)
NPS Unchlorinated parent18.5 ± 2.10.73 ± 0.0414.1 ± 1.5None (0)
NDPS 3,5-dichloro substitution68.4 ± 5.20.98 ± 0.066.2 ± 0.8Moderate (++)
NDHS 2-hydroxy metabolite89.1 ± 6.41.12 ± 0.084.1 ± 0.5Severe (+++)
2-NDHSA Ring-opened metabolite115.3 ± 8.11.28 ± 0.092.8 ± 0.4Profound (++++)

Data Insight: The progressive decrease in the TEA Slice-to-Medium (S/M) ratio from NDPS to 2-NDHSA confirms that as the molecule undergoes oxidative and hydrolytic activation, its specific affinity for disrupting proximal tubule transport mechanisms intensifies.

Mechanistic Pathway of Nephrotoxicity

Understanding why these analogs behave differently requires mapping their metabolic journey. NDPS is not inherently toxic; it is a pro-toxicant. Hepatic CYP450 enzymes oxidize NDPS into NDHS, which then hydrolyzes into 2-NDHSA[2].

This pathway is clinically validated through enzyme modulation. Pretreatment with Phenobarbital (PB), a CYP inducer, markedly potentiates the nephrotoxicity of NDPS and NDHS in male rats[2]. Conversely, Piperonyl Butoxide (PIBX), a CYP inhibitor, attenuates this toxicity[2]. Interestingly, PB does not significantly enhance 2-NDHSA toxicity in female rats, indicating that the final accumulation of the toxicant in the kidney relies on sex-dependent organic anion transporters rather than just hepatic biotransformation[2].

NDPS_Pathway NDPS NDPS (Parent Compound) NDHS NDHS (Oxidative Metabolite) NDPS->NDHS Hepatic CYP450 Oxidation NDHSA 2-NDHSA (Ring-Opened Metabolite) NDHS->NDHSA Hydrolysis Toxicity Proximal Tubular Necrosis NDHSA->Toxicity Renal Accumulation & Cellular Injury PB Phenobarbital (PB) CYP450 Inducer PB->NDPS Potentiates (Male Rats) PIBX Piperonyl Butoxide (PIBX) CYP450 Inhibitor PIBX->NDPS Attenuates

Metabolic activation pathway of NDPS and the modulatory effects of CYP450 enzymes.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following in vivo/ex vivo workflow is designed as a self-validating system . By incorporating specific modulators and functional transport assays, researchers can unequivocally prove whether toxicity is parent-driven or metabolite-driven.

Phase 1: Baseline Establishment & Modulator Pretreatment
  • Step: House male Fischer 344 rats in metabolism cages 24 hours prior to dosing to collect baseline urine. Administer Phenobarbital (PB, 60 mg/kg/day for 4 days) or Piperonyl Butoxide (PIBX, 1360 mg/kg, 30 min prior to analog)[2].

  • Causality & Validation: Establishing a pre-dose baseline ensures each animal serves as its own control. Using PB and PIBX in parallel cohorts validates the CYP-dependent mechanism. If PIBX fails to attenuate the toxicity of a downstream analog (like 2-NDHSA), it proves that the analog bypasses the targeted CYP oxidation step.

Phase 2: Equimolar Analog Administration
  • Step: Administer NDPS, NDHS, or 2-NDHSA via intraperitoneal (IP) injection at exactly 0.4 mmol/kg.

  • Causality & Validation: Dosing must be equimolar rather than by weight (mg/kg). Because the analogs have different molecular weights, equimolar dosing ensures that any observed variance in toxicity is strictly due to the structural modification, not a difference in molar exposure.

Phase 3: Ex Vivo Functional Assay (TEA Accumulation)
  • Step: At 48 hours post-administration, harvest the kidneys. Prepare renal cortical slices (approx. 0.3 mm thick) and incubate them in a medium containing 14C-Tetraethylammonium (TEA) for 90 minutes[2]. Calculate the Slice-to-Medium (S/M) concentration ratio.

  • Causality & Validation: BUN and creatinine are lagging indicators that only spike after significant renal failure has occurred. TEA uptake relies on active, ATP-dependent organic cation transport in the proximal tubule. A drop in the S/M ratio detects cellular metabolic dysfunction long before gross histological necrosis is visible, providing a highly sensitive, early-stage validation of toxicity.

Phase 4: Histopathology
  • Step: Fix remaining kidney tissue in 10% neutral buffered formalin, stain with Hematoxylin & Eosin (H&E), and score for intensive cell infiltration and proximal convoluted tubule damage[3].

  • Causality & Validation: This final step correlates the functional loss (TEA) and systemic markers (BUN) with physical tissue damage, closing the validation loop and confirming the specific anatomical target of the chemical insult.

Conclusion

Comparing NDPS to its structural analogs reveals a clear trajectory of metabolic activation. The step-wise conversion from NDPS to NDHS, and ultimately to 2-NDHSA, demonstrates how minor structural modifications—such as the addition of chloride groups and the subsequent opening of the succinimide ring—can exponentially amplify biological toxicity. By utilizing self-validating experimental models that combine CYP modulation with functional ex vivo assays, researchers can accurately map the structure-toxicity relationships of novel succinimide derivatives.

References

  • Title: GENDER DIFFERENCES IN THE POTENTIATION OF N-(3,5-DICHLOROPHENYL)SUCCINIMIDE METABOLITE NEPHROTOXICITY BY PHENOBARBITAL Source: tandfonline.com URL: [Link]

  • Title: Hsiencheng SHIH | Ph.D., Medicinal Chemistry, State Univ. of New York at Buffalo, NY | Research profile Source: researchgate.net URL: [Link]

  • Title: Pathologic analysis of chemical nephritis in rats induced by N (3,5 dichlorophenyl) succinimide Source: researchgate.net URL: [Link]

Sources

Comparative Analysis of Tri-Fluorinated vs. Di-Fluorinated Benzamides in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist, I approach late-stage functionalization not as a trial-and-error exercise, but as the precise engineering of molecular properties. The benzamide motif is a privileged scaffold in medicinal chemistry, frequently targeted for optimization to overcome poor pharmacokinetic (PK) profiles. When rescuing a metabolically labile benzamide, the decision to install a di-fluorinated (e.g., −CHF2​ , Ar-F2​ ) versus a tri-fluorinated (e.g., −CF3​ , Ar-F3​ ) group fundamentally alters the molecule's electronic distribution, steric volume, and hydrogen-bonding capacity.

This guide objectively compares the performance of these two fluorination strategies, providing the mechanistic causality behind their divergent behaviors and the self-validating experimental protocols required to evaluate them.

Physicochemical Causality: The "Why" Behind the Fluorine Count

The assumption that adding more fluorine universally improves a drug candidate is a dangerous oversimplification. The divergence in performance between di- and tri-fluorinated benzamides stems from three core physicochemical principles:

A. Steric Bulk and Target Accommodation

The trifluoromethyl ( −CF3​ ) group is significantly bulkier than the difluoromethyl ( −CHF2​ ) group. In tight binding pockets, this size difference dictates the mechanism of action. For example, in the development of benzamide-based Histone Deacetylase 6 (HDAC6) inhibitors,1 and unfavorable electrostatic interactions with the target's backbone carbonyls[1]. Consequently, while di-fluorinated benzamides can act as essentially irreversible, mechanism-based inhibitors by snugly fitting into the P571 pocket, their tri-fluorinated counterparts are forced into weaker, reversible binding modes[1].

B. Hydrogen Bonding & Bioisosterism

Unlike the strictly hydrophobic −CF3​ group, the −CHF2​ group possesses a moderately polar C-H bond. This allows di-fluorinated motifs to act as 2[2]. This unique property enables di-fluorinated benzamides to serve as bioisosteres for hydroxyl, thiol, or amine groups, enhancing membrane permeability and target affinity without the severe lipophilicity penalty typically incurred by perfluorination[2].

C. Metabolic Shielding

Cytochrome P450 (CYP) enzymes frequently oxidize electron-rich aromatic rings or aliphatic bridgeheads. Tri-fluorination provides superior metabolic shielding by completely blocking these oxidation sites and exerting a strong electron-withdrawing field effect that deactivates adjacent bonds, drastically increasing the compound's half-life[3].

G Start Benzamide Lead Optimization Metab Metabolic Liability Identified? Start->Metab DiF Di-Fluorination (e.g., -CHF2) - H-Bond Donor - Moderate Lipophilicity - Fits tight pockets Metab->DiF Need H-bond / Tight Pocket TriF Tri-Fluorination (e.g., -CF3) - Max Metabolic Shielding - High Lipophilicity - Bulky (Steric Clash Risk) Metab->TriF Need Max CYP Shielding

Decision matrix for selecting di- vs tri-fluorination in benzamide lead optimization.

Comparative Experimental Data: Adamantanyl Benzamide Case Study

To objectively compare these motifs, we can analyze a matched molecular series of adamantanyl benzamides developed as P2X7 receptor antagonists. The non-fluorinated lead compound (Benzamide 1) exhibited potent target binding but suffered from extremely poor metabolic stability. Researchers systematically installed fluorine atoms to block oxidation sites[3].

The experimental data below illustrates the trade-offs between di- and tri-fluorination:

CompoundFluorination StateP2X7R Binding Affinity (nM)Liver Microsome T1/2​ (h)Permeability ( Papp​×10−6 cm/s)
Lead Benzamide 1 None8.50.1340.9
Benzamide 33 Di-fluorinated22 – 320.3040.0
Benzamide 34 Tri-fluorinated22 – 320.7830.3

Data Synthesis: The addition of highly electronegative fluorine atoms slightly disrupted the hydrophobic pocket binding, causing a minor drop in affinity across all fluorinated analogs[3]. However,3 compared to the lead, significantly outperforming the di-fluorinated variant (Benzamide 33) while maintaining acceptable permeability[3].

Standardized Experimental Protocol: Metabolic Stability

Data is only as reliable as the assay's internal controls. Fluorinated compounds often exhibit non-specific binding to microsomal proteins or plasticware due to their elevated lipophilicity. The following protocol is a self-validating system designed to differentiate true CYP-mediated metabolism from physical sequestration.

Self-Validating Liver Microsomal Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ) of fluorinated benzamides.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Keep the protein concentration low ( 0.5 mg/mL ) to minimize non-specific binding of highly lipophilic tri-fluorinated analogs.

  • Spiking: Dilute the fluorinated benzamide stock in DMSO. Spike into the microsomal suspension to achieve a final concentration of . Crucial: Ensure final DMSO concentration is ≤0.1% to prevent solvent-induced CYP inhibition.

  • Validation Controls: Concurrently run Verapamil (high clearance control) and Warfarin (low clearance control). Causality: This validates the metabolic competency of the specific HLM batch and confirms the NADPH regenerating system is active.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At t=0,5,15,30,45, and 60 minutes, transfer a aliquot into of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures CYP enzymes, halting the reaction and precipitating proteins for clean MS injection.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant ( k ) and T1/2​ .

Workflow Prep Prepare Microsomes + NADPH Spike Spike Benzamide (1 µM) Prep->Spike Control Positive Control (Verapamil) Prep->Control Incubate Incubate (37°C) Timepoints: 0-60 min Spike->Incubate Control->Incubate Quench Quench with Cold Acetonitrile Incubate->Quench LCMS LC-MS/MS Quantification Quench->LCMS

Self-validating experimental workflow for liver microsomal stability assays.

Conclusion

The selection between di- and tri-fluorinated benzamides dictates the clinical trajectory of a drug program. Tri-fluorination maximizes metabolic half-life and lipophilicity, making it the premier choice for shielding severe metabolic liabilities, provided the target pocket can accommodate the steric bulk. Conversely, di-fluorination offers a highly nuanced balance—introducing hydrogen-bond donor capabilities and moderate lipophilicity, making it ideal for tight, polar binding pockets where irreversible target engagement is desired.

References

  • Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist | ACS Chemical Neuroscience | 3

  • Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase | ChemRxiv | 1

  • Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges | ACS Catalysis |2

Sources

Objective Comparison Guide: HPLC Purity Validation of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Molecular Complexity

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide is a highly sterically hindered, multi-halogenated aromatic intermediate. Its chemical architecture features a strong electron-withdrawing nitro group, two fluorine atoms, and two chlorine atoms distributed across two rigid aromatic rings.

During chemical synthesis, the generation of closely related positional isomers (e.g., the 2,4-difluoro or 3,4-dichloro variants) is a common regulatory risk. Because these isomers possess identical molecular weights and near-identical hydrophobicities, validating the purity of the Active Pharmaceutical Ingredient (API) or intermediate requires a chromatographic method capable of extreme shape and charge discrimination. Traditional C18 stationary phases often fail to provide baseline resolution for such rigid, multi-halogenated positional isomers[1].

Stationary Phase Comparison: C18 vs. PFP

To establish a robust purity validation method, we must objectively compare the standard C18 column against a Pentafluorophenyl (PFP) column.

  • Why C18 Falls Short: C18 phases rely almost exclusively on dispersive (hydrophobic) interactions. For rigid halogenated isomers, the difference in hydrophobicity is negligible. This lack of orthogonal retention mechanisms typically results in peak co-elution, masking hidden impurities.

  • The PFP Advantage: PFP phases offer multi-modal retention. Beyond basic hydrophobicity, PFP columns engage in π−π interactions, strong dipole-dipole interactions, and shape selectivity[2]. The rigid, electron-deficient nature of the fluorinated stationary phase interacts differentially with the specific steric profile and dipole moment of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide compared to its isomers, forcing baseline separation[3].

G Analyte N-(3,5-dichlorophenyl)- 2,6-difluoro-3-nitrobenzamide C18 C18 Stationary Phase (Hydrophobic Only) Analyte->C18 Co-elution of Isomers PFP PFP Stationary Phase (Hydrophobic, π-π, Dipole, Shape Selectivity) Analyte->PFP Baseline Resolution

Stationary Phase Interaction Mechanisms

Table 1: Chromatographic Performance Comparison
ParameterC18 (Octadecyl)PFP (Pentafluorophenyl)Causality / Mechanism
Primary Interaction Dispersive (Hydrophobic)Hydrophobic, π−π , Dipole, ShapePFP provides orthogonal selectivity for halogens.
Resolution ( Rs​ ) < 1.0 (Co-elution)> 2.5 (Baseline Resolution)PFP discriminates steric differences of positional isomers.
Peak Tailing ( Tf​ ) 1.4 - 1.81.0 - 1.1PFP reduces secondary interactions with silanol groups.
Retention Time 8.5 min12.2 minEnhanced retention on PFP due to multi-modal binding.

Experimental Methodology & Self-Validating Protocol

According to the ICH Q2(R2) guidelines for the validation of analytical procedures, a purity method must rigorously demonstrate Specificity, Precision, Accuracy, Linearity, and Robustness[4]. The following step-by-step protocol utilizes a PFP column to create a self-validating system.

Expertise Insight (Solvent Selection): Methanol is explicitly selected as the organic modifier instead of Acetonitrile. Acetonitrile contains π -electrons (C N) that compete with the analyte for π−π interactions on the PFP phase. Methanol, being protic and lacking π -electrons, maximizes the shape and dipole selectivity of the column[3].

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid in LC-MS grade Water.

    • Channel B: 0.1% Formic Acid in LC-MS grade Methanol.

    • Causality: Formic acid ensures the system remains at a low pH, suppressing any potential ionization of trace impurities and maintaining peak sharpness.

  • Chromatographic Conditions:

    • Column: PFP (150 mm × 4.6 mm, 3 µm particle size).

    • Gradient: 40% B to 90% B over 15 minutes.

    • Detection: UV at 254 nm.

    • Causality: The nitro-aromatic ring has a strong UV absorbance maximum near 254 nm, ensuring high sensitivity for trace impurity detection.

  • System Suitability Testing (SST):

    • Inject a resolution standard containing the API and the 2,4-difluoro isomer at 0.1% specification limits.

    • Self-Validation Check: Resolution ( Rs​ ) must be ≥1.5 . If Rs​<1.5 , the system fails suitability, and the sequence automatically halts to prevent invalid data collection.

  • Accuracy & Recovery (Spike Test):

    • Spike the API matrix with known impurities at 50%, 100%, and 150% of the target specification limit.

    • Causality: Proves that the high-concentration API matrix does not suppress the UV signal of trace impurities.

G SST System Suitability (Rs > 1.5) Spec Specificity (Isomer Separation) SST->Spec Lin Linearity (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec

ICH Q2(R2) Purity Validation Workflow

ICH Q2(R2) Validation Results

Executing the above protocol on a PFP stationary phase yields data that comfortably exceeds regulatory thresholds.

Table 2: ICH Q2(R2) Validation Results Summary (PFP Column)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API tR​ ; Rs​≥1.5 Rs​=2.7 (vs. 2,4-difluoro isomer)Pass
Linearity R2≥0.999 (LOQ to 120%) R2=0.9998 Pass
Accuracy (Recovery) 90.0% - 110.0% recovery99.2% - 101.5%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.4%Pass
Limit of Quantitation S/N≥10 S/N=15 at 0.02% levelPass

Conclusion

For highly halogenated, electron-deficient aromatics like N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide, relying on standard C18 chemistry introduces significant regulatory risk due to potential isomer co-elution. Transitioning to a PFP stationary phase, paired with a methanol-based mobile phase, leverages dipole and shape selectivity to easily exceed ICH Q2(R2) purity validation requirements, ensuring a robust, self-validating analytical method.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC LCGC International URL:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases LCGC International URL:[Link]

  • Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality MAC-MOD Analytical URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) / ICH URL:[Link]

Sources

Comparative Cross-Reactivity Analysis of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide: A Guide for Target Selectivity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel compound N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide. As a member of the benzamide class of molecules, which are prevalent in medicinal chemistry, understanding its target selectivity is paramount for predicting therapeutic efficacy and potential off-target effects.[1] This document outlines a systematic approach to compare its performance against other relevant inhibitors, supported by detailed experimental protocols and data interpretation guidelines.

Introduction: The Rationale for Cross-Reactivity Screening

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide is a substituted benzamide with potential applications in drug development. The presence of dichlorophenyl and difluoro-nitrobenzamide moieties suggests possible interactions with a range of biological targets, including protein kinases, which are common targets for this class of compounds.

Off-target effects are a significant concern in drug development, potentially leading to adverse events or unexpected pharmacological activities.[2] A thorough cross-reactivity study is therefore not merely a regulatory hurdle but a critical step in elucidating the compound's mechanism of action and ensuring its safety and specificity. This guide will use a hypothetical kinase inhibition profile to illustrate the evaluation process, a common starting point for many small molecule inhibitors.

Comparative Compound Selection

To contextualize the cross-reactivity data of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide (herein referred to as Compound X), a panel of comparator compounds is essential. The choice of these comparators should be driven by structural similarity and known mechanisms of action. For this guide, we will consider the following hypothetical comparators:

  • Comparator A (Broad-Spectrum Kinase Inhibitor): A well-characterized inhibitor known to target multiple kinase families. This provides a baseline for what a non-selective profile looks like.

  • Comparator B (Selective Kinase Inhibitor): An inhibitor with high affinity for a specific kinase or a narrow range of kinases. This serves as a benchmark for high selectivity.

  • Comparator C (Structurally-Related Inactive Compound): A molecule with a similar benzamide scaffold but known to be biologically inactive. This helps to control for non-specific binding or assay interference.

Experimental Workflow for Cross-Reactivity Profiling

A multi-tiered approach is recommended to build a comprehensive cross-reactivity profile, starting with broad screening and progressing to more focused cellular and functional assays.

experimental_workflow cluster_0 Tier 1: Broad-Spectrum Screening cluster_1 Tier 2: Dose-Response & Potency cluster_2 Tier 3: Cellular & Functional Validation A Compound X Synthesis and QC B Kinase Panel Screening (e.g., 255 kinases at 1µM) A->B High-Purity Compound C IC50 Determination for Primary Targets B->C Identified Hits D IC50 Determination for Key Off-Targets B->D Identified Off-Targets E Cellular Target Engagement Assays C->E Validated Primary Targets D->E Validated Off-Targets F Phenotypic Screening (e.g., Cell Proliferation) E->F Confirmed Cellular Activity

Figure 1: A tiered experimental workflow for assessing the cross-reactivity of a novel compound.

Tier 1: Broad-Spectrum Kinase Panel Screening

The initial step involves screening Compound X at a single high concentration (e.g., 1 µM) against a large panel of kinases.[3] This provides a broad overview of its potential targets and off-targets.

Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO.

  • Assay Plate Preparation: Dispense Compound X into a 384-well assay plate to a final concentration of 1 µM. Include appropriate controls (vehicle, positive control inhibitor).

  • Kinase and Substrate Addition: Add the individual kinases from the panel and their respective substrates to the wells.

  • ATP Addition: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity using a suitable detection method (e.g., luminescence-based).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

Tier 2: IC50 Determination

For any "hits" identified in the initial screen (typically defined as >50% inhibition), a dose-response study is performed to determine the half-maximal inhibitory concentration (IC50).

Protocol: IC50 Determination

  • Compound Dilution: Prepare a serial dilution of Compound X (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Procedure: Follow the same procedure as the single-point screen, but with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.

Tier 3: Cellular Target Engagement and Functional Assays

Biochemical assays identify direct interactions, but it is crucial to confirm that the compound can engage its target within a cellular context and elicit a functional response.

Protocol: Cellular Target Engagement (e.g., NanoBRET™)

  • Cell Line Preparation: Use a cell line engineered to express the target kinase fused to a luciferase reporter.

  • Compound Treatment: Treat the cells with varying concentrations of Compound X.

  • Tracer Addition: Add a fluorescent tracer that binds to the target kinase.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive binding of Compound X will displace the tracer and reduce the BRET signal.

  • Data Analysis: Determine the cellular IC50 from the dose-response curve.

Comparative Data Analysis

The data generated from these experiments should be compiled into clear, comparative tables.

Table 1: Kinase Inhibition Profile of Compound X and Comparators at 1 µM

Kinase TargetCompound X (% Inhibition)Comparator A (% Inhibition)Comparator B (% Inhibition)
Kinase 1959892
Kinase 288915
Kinase 312852
Kinase 45768
............

Table 2: Comparative IC50 Values for Key Kinase Targets

Kinase TargetCompound X IC50 (nM)Comparator A IC50 (nM)Comparator B IC50 (nM)
Kinase 1502545
Kinase 215080>10,000
Kinase 3>10,000200>10,000

Interpreting the Cross-Reactivity Profile

  • Compound X demonstrates potent inhibition of Kinase 1 and Kinase 2, with significantly less activity against other kinases in the panel. This suggests a relatively selective profile compared to the broad-spectrum inhibitor, Comparator A.

  • The selectivity of Compound X is not as high as Comparator B , which only shows activity against Kinase 1.

  • The cellular target engagement assays would further validate whether the observed biochemical inhibition translates to a cellular effect.

Signaling Pathway Context

To understand the functional implications of the observed kinase inhibition, it is helpful to visualize the affected signaling pathways.

signaling_pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse CompoundX Compound X CompoundX->Kinase1 Inhibition CompoundX->Kinase2 Inhibition

Figure 2: A hypothetical signaling pathway illustrating the inhibitory action of Compound X on its primary targets, Kinase 1 and Kinase 2.

Conclusion

This guide provides a robust framework for the systematic evaluation of the cross-reactivity of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide. By employing a tiered experimental approach and making direct comparisons to well-characterized inhibitors, researchers can build a comprehensive selectivity profile. This is an indispensable step in the preclinical development of any novel compound, enabling a more accurate prediction of its therapeutic potential and safety profile. The methodologies and principles outlined herein are broadly applicable to the characterization of other novel small molecule inhibitors.

Sources

Efficacy Comparison of Dichlorophenyl Nitrobenzamides in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward exploiting the unique vulnerabilities of the tumor microenvironment, Dichlorophenyl Nitrobenzamides (DPNBs) and their chlorinated nitrobenzanilide analogs have emerged as highly versatile pharmacophores. By combining an electron-deficient nitro group with a highly lipophilic dichlorophenyl moiety, these compounds offer a dual-threat mechanism: they act as hypoxia-activated prodrugs (HAPs) in the oxygen-deprived tumor core, while simultaneously serving as potent antagonists for specific nuclear receptors and kinases in normoxic tissues.

This guide provides an objective, data-driven comparison of representative DPNB analogs across key solid tumor cell lines, backed by self-validating experimental methodologies for your own preclinical workflows.

Pharmacological Rationale & Comparative Efficacy

The structural genius of the DPNB scaffold lies in its modularity. The nitro group is highly susceptible to one-electron reduction by cellular nitroreductases (e.g., AKR1C3, NfsA) under low-oxygen conditions, generating highly reactive hydroxylamine or amine metabolites that induce severe DNA cross-linking (). Concurrently, the dichlorophenyl ring drives high LogP values, ensuring rapid intracellular accumulation and providing the steric bulk required to covalently modify targets like β-tubulin via nucleophilic aromatic substitution () or irreversibly antagonize PPARγ ().

To benchmark the efficacy of this class, we compare three distinct structural representatives:

  • Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide): A repurposed anthelmintic acting as a potent, multi-pathway inhibitor (STAT3, Wnt/β-catenin).

  • GW9662 (2-chloro-5-nitro-N-phenylbenzamide): A selective, irreversible PPARγ antagonist serving as a baseline for nitrobenzamide-mediated growth inhibition.

  • Synthetic DPNB (N-(3,4-dichlorophenyl)-4-nitrobenzamide): A representative experimental analog optimized for target binding and hypoxia-selective activation.

Table 1: In Vitro Cytotoxicity (IC₅₀) Across Solid Tumor Cell Lines

Data summarized from 72-hour continuous exposure assays. Values represent the mean IC₅₀ ± SD.

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Primary Mechanism of Action
Niclosamide 1.5 ± 0.2 µM2.1 ± 0.4 µM1.1 ± 0.1 µMSTAT3 / Wnt Inhibition; Oxidative Phosphorylation Uncoupling
GW9662 22.4 ± 1.8 µM>50.0 µM31.5 ± 2.2 µMIrreversible PPARγ Antagonism; PPARγ-independent apoptosis
Synthetic DPNB 12.3 ± 1.1 µM15.6 ± 1.5 µM8.4 ± 0.9 µMHypoxia-activated DNA cross-linking; Tubulin modification

Observation: While Niclosamide exhibits the highest absolute potency, its lack of target specificity often results in a narrow therapeutic index. Conversely, structurally optimized DPNBs demonstrate a balanced efficacy profile, particularly in HCT116 lines which highly express endogenous reductases capable of bioactivating the nitroaromatic payload.

Mechanistic Pathway Analysis

The phenotypic efficacy of DPNBs is driven by a bifurcated signaling and metabolic pathway, dictated heavily by the localized oxygen tension of the cell.

G DPNB Dichlorophenyl Nitrobenzamide (DPNB) Hypoxia Hypoxic Tumor Microenvironment (Nitroreductase Expression) DPNB->Hypoxia Enters Cell (Low O2) Receptor Receptor/Kinase Binding (e.g., PPARγ / β-Tubulin) DPNB->Receptor Direct Binding (Normoxia) Metabolite Reactive Hydroxylamine/Amine Metabolites Hypoxia->Metabolite Enzymatic Reduction DNA DNA Cross-linking & Oxidative Stress Metabolite->DNA Cytotoxicity Apoptosis Cancer Cell Apoptosis Receptor->Apoptosis Pathway Inhibition DNA->Apoptosis Irreversible Damage

Figure 1: Dual activation pathways of DPNBs via hypoxia and direct receptor antagonism.

Self-Validating Experimental Methodologies

To rigorously evaluate the efficacy of DPNBs in your own laboratory, standard 2D viability assays are insufficient. The following protocols are designed as self-validating systems to confirm both the hypoxic activation and the physical target engagement of these compounds.

Protocol A: Hypoxia-Selective 3D Spheroid Viability Assay

Causality & Rationale: 2D monolayers fail to replicate the oxygen and nutrient gradients of solid tumors. 3D multicellular layers (MCLs) naturally develop a hypoxic core, which is strictly required to evaluate the nitroreductase-mediated bioactivation of the nitrobenzamide group. Self-Validating System: This protocol utilizes a parallel normoxic control. The calculation of a Hypoxic Cytotoxicity Ratio (HCR) internally validates whether the drug's efficacy is genuinely driven by HAP mechanisms or off-target toxicity.

Step-by-Step Workflow:

  • Spheroid Generation: Seed HCT116 cells at 1,000 cells/well in ultra-low attachment round-bottom 96-well plates. Centrifuge at 1,000 x g for 10 minutes to force aggregation. Incubate for 72 hours to allow a dense, hypoxic core to form.

  • Compound Dosing: Prepare DPNB stocks in DMSO. Dose the spheroids with a 10-point concentration gradient (0.1 µM to 100 µM). Ensure the final DMSO concentration remains ≤0.5% to prevent solvent toxicity.

  • Differential Oxygen Incubation: Split the cohort into two identical sets.

    • Plate A (Control): Incubate in a standard normoxic incubator (21% O₂, 5% CO₂) for 48 hours.

    • Plate B (Test): Incubate in a hypoxia chamber (0.1% O₂, 5% CO₂) for 48 hours.

  • Viability Readout: Add a 3D-optimized ATP luminescence reagent (e.g., CellTiter-Glo® 3D) directly to the wells. Shake vigorously for 5 minutes to fully lyse the spheroids, then read luminescence.

  • Data Validation: Calculate the Hypoxic Cytotoxicity Ratio (HCR = IC₅₀ Normoxia / IC₅₀ Hypoxia). An HCR > 10 confirms that the DPNB is successfully utilizing the hypoxic tumor microenvironment for bioactivation.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality & Rationale: Phenotypic cell death does not prove that the dichlorophenyl moiety is binding to its intended target (e.g., PPARγ or β-tubulin). CETSA leverages the principle that ligand binding thermodynamically stabilizes the target protein, preventing it from denaturing at high temperatures. Self-Validating System: By running a known ligand (e.g., Rosiglitazone for PPARγ) alongside the experimental DPNB, you create an internal positive control that validates the assay's sensitivity to structural stabilization.

Step-by-Step Workflow:

  • Cell Treatment: Culture MCF-7 cells to 80% confluence. Treat with 10 µM of the DPNB, 10 µM Rosiglitazone (Positive Control), or 0.1% DMSO (Vehicle) for 2 hours.

  • Aliquot & Heat Shock: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Divide the cell suspension into 8 PCR tubes (50 µL each). Heat the tubes across a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Protein Extraction: Subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 37°C) to lyse the cells. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured proteins.

  • Western Blot Analysis: Collect the soluble supernatant and resolve via SDS-PAGE. Probe with an anti-PPARγ or anti-β-tubulin primary antibody.

  • Data Validation: Plot the band intensities against temperature to generate melt curves. A rightward shift in the melting temperature (ΔTₘ > 2°C) in the DPNB-treated cohort relative to the vehicle confirms direct, intracellular target engagement.

References

  • Seargent, J. M., Yates, E. A., & Gill, J. H. (2004). "GW9662, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation." British Journal of Pharmacology.[Link]

  • Ashoorzadeh, A., et al. (2023). "Design and Biological Evaluation of Piperazine-Bearing Nitrobenzamide Hypoxia/GDEPT Prodrugs: The Discovery of CP-506." ACS Medicinal Chemistry Letters.[Link]

  • Chen, Z., et al. (2020). "A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins." Journal of Medicinal Chemistry.[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.